YM-58790 free base
Description
Properties
Molecular Formula |
C27H31N3O2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate |
InChI |
InChI=1S/C27H31N3O2/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25-26,28H,16-20H2,1H3,(H,29,31) |
InChI Key |
YLHJUSKJLHTVJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
YM-58483: A Deep Dive into its Mechanism of Action on CRAC Channels
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of YM-58483 (also known as BTP2), a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. We delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound. Quantitative data on its inhibitory effects are systematically presented, and key experimental protocols are detailed to enable replication and further investigation. Visual diagrams generated using Graphviz are provided to illustrate the complex biological processes and experimental workflows, offering a clear and concise understanding for researchers, scientists, and professionals in drug development.
Introduction to CRAC Channels and Store-Operated Calcium Entry (SOCE)
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from gene expression and proliferation to apoptosis.[1] A primary mechanism for elevating intracellular Ca²⁺ levels in non-excitable cells is Store-Operated Calcium Entry (SOCE).[2] This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca²⁺ across the plasma membrane.[1] The predominant channel responsible for this influx is the CRAC channel.[1]
The molecular components of the CRAC channel are two key proteins: the stromal interaction molecule (STIM1), an ER-resident Ca²⁺ sensor, and Orai1, the pore-forming subunit of the channel in the plasma membrane.[3][4][5][6] Upon ER Ca²⁺ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[3][7][8] There, it directly interacts with and activates Orai1, leading to the opening of the CRAC channel and a sustained influx of Ca²⁺.[3][6][7] This intricate signaling pathway is crucial for the function of many cell types, particularly immune cells like T lymphocytes.[1][5] Dysregulation of CRAC channel activity has been implicated in various pathologies, including immunodeficiency, autoimmune diseases, and some cancers, making these channels a prime target for therapeutic intervention.[1][3][4]
YM-58483: A Selective CRAC Channel Inhibitor
YM-58483, also known as BTP2, is a pyrazole derivative that has been identified as the first potent and selective inhibitor of CRAC channels.[9] It effectively blocks SOCE and subsequent Ca²⁺-dependent signaling pathways.[2][9]
Mechanism of Action
The precise molecular mechanism of YM-58483 is still under investigation, but it is understood to act directly on the CRAC channel complex.[3] Studies have shown that YM-58483 inhibits the Ca²⁺ influx through SOC channels without affecting the upstream T-cell receptor (TCR) signal transduction cascade, such as the phosphorylation of phospholipase Cγ1 (PLCγ1) or the initial release of Ca²⁺ from ER stores.[10][11][12] This indicates a direct effect on the channel itself or its immediate activation mechanism, rather than on the signaling events leading to store depletion. While some research suggests that YM-58483 and similar inhibitors may not interfere with STIM1 oligomerization or the STIM1-Orai1 interaction, it is proposed that they might act downstream of these events, possibly through an allosteric effect on the Orai1 pore.[1][13]
Quantitative Analysis of Inhibitory Activity
The potency of YM-58483 has been quantified in various cell types and experimental systems. The following tables summarize the key inhibitory concentrations (IC₅₀) of YM-58483 on CRAC channel-mediated processes.
| Parameter | Cell Type | Assay | IC₅₀ Value | Reference |
| Thapsigargin-induced Ca²⁺ influx | Jurkat T cells | Calcium Imaging | 100 nM | [1][2][10][12] |
| T cell proliferation | Mixed Lymphocyte Reaction | Proliferation Assay | 330 nM | [9] |
| IL-2 Production | Jurkat T cells | ELISA | ~100 nM | [14] |
| IL-4 and IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | ELISA | ~100 nM | [9][14] |
| IL-5 and IL-13 Production | Human peripheral blood cells | ELISA | 125 nM and 148 nM, respectively | [9] |
| Histamine Release | RBL-2H3 cells | Histamine Release Assay | 460 nM | [9] |
| Leukotriene Production | RBL-2H3 cells | Leukotriene Assay | 310 nM | [9] |
| SOCE mediated by Orai1 | MDA-MB-231 breast cancer cells | Calcium Imaging | 2.8 µM | [3] |
| TRPC3 Inhibition | HEK293 cells | Calcium Imaging | 4.21 µM | [15] |
Table 1: Inhibitory Potency of YM-58483 on Various Cellular Responses.
| Channel/Process | Selectivity Comparison | Reference |
| CRAC Channels vs. Voltage-Operated Ca²⁺ Channels | YM-58483 is approximately 30-fold more selective for CRAC channels. | [10][11][12] |
| Other Ion Channels (Cl⁻, K⁺) | No significant cross-reactivity reported. | [3] |
| TRP Channels | Inhibits TRPC3 and TRPC5, facilitates TRPM4. | [3] |
Table 2: Selectivity Profile of YM-58483.
Experimental Protocols
The characterization of YM-58483's mechanism of action relies on a variety of specialized experimental techniques. Below are detailed protocols for two key methodologies.
Calcium Imaging using Fura-2 AM
This technique is used to measure changes in intracellular Ca²⁺ concentration in response to stimuli and the effect of inhibitors like YM-58483.[16][17] Fura-2 AM is a ratiometric, cell-permeable dye that becomes fluorescent upon binding to Ca²⁺ and hydrolysis by intracellular esterases.[17][18]
Materials:
-
Cells of interest (e.g., Jurkat T cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin (TG)
-
YM-58483
-
Ionomycin
-
EGTA
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a microplate suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca²⁺-containing HBSS to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with Ca²⁺-containing HBSS to remove extracellular dye.
-
Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the Fura-2 AM.[19]
-
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the microplate in the reader.
-
Perfuse the cells with Ca²⁺-free HBSS.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.[17]
-
To induce ER Ca²⁺ store depletion, add thapsigargin (typically 1-2 µM) to the Ca²⁺-free HBSS.
-
After a stable depleted state is reached, reintroduce Ca²⁺ into the extracellular solution (e.g., 2 mM CaCl₂) to initiate SOCE. This will be observed as a sharp increase in the 340/380 nm fluorescence ratio.
-
To test the effect of YM-58483, pre-incubate the cells with the desired concentration of the inhibitor for a specified time before the reintroduction of extracellular Ca²⁺.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular Ca²⁺ concentration.[17]
-
Calibration of the signal to absolute Ca²⁺ concentrations can be performed at the end of each experiment using a Ca²⁺ ionophore like ionomycin in the presence of saturating Ca²⁺ and then a Ca²⁺ chelator like EGTA to determine the maximum (Rmax) and minimum (Rmin) ratios, respectively.[19]
-
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique allows for the direct measurement of the ionic currents flowing through CRAC channels (ICRAC) and the effect of inhibitors with high temporal and voltage resolution.[20]
Materials:
-
Cells expressing CRAC channels (e.g., RBL cells or HEK293 cells overexpressing STIM1 and Orai1)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: Typically contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 10 Glucose, pH 7.2.
-
Intracellular (pipette) solution: To passively deplete ER stores, this solution contains a high concentration of a Ca²⁺ chelator like BAPTA or EGTA. For example (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2.[21]
-
YM-58483
Procedure:
-
Pipette Preparation: Pull glass capillaries to a fine tip with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
-
Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., 0 mV).
-
Periodically apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) to elicit and measure the characteristic inwardly rectifying ICRAC.
-
The current will develop over several minutes as the Ca²⁺ chelator in the pipette solution diffuses into the cell and depletes the ER stores.
-
-
Inhibitor Application: Once a stable ICRAC is established, apply YM-58483 to the extracellular solution via a perfusion system. The inhibition of ICRAC can be monitored in real-time.
-
Data Analysis: The amplitude of the current at a specific negative potential (e.g., -80 mV) is plotted against time to visualize the development and inhibition of ICRAC. Dose-response curves can be generated by applying a range of YM-58483 concentrations.
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex processes involved in CRAC channel function and the experimental approaches to study them.
Signaling Pathway of CRAC Channel Activation and Inhibition by YM-58483
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRAC channels as targets for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. YM-58483 (BTP2) | CRAC通道/SOCE阻断剂 | MCE [medchemexpress.cn]
- 16. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fura-2 - Wikipedia [en.wikipedia.org]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. researchgate.net [researchgate.net]
- 21. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BTP2 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The activation of T-lymphocytes is a cornerstone of the adaptive immune response, and its dysregulation is a hallmark of autoimmune diseases and transplant rejection. A critical signaling event in T-cell activation is the sustained increase in intracellular calcium concentration ([Ca2+]i), which is primarily mediated by store-operated calcium entry (SOCE). BTP2 (N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), also known as YM-58483, has emerged as a potent and selective inhibitor of SOCE and the underlying Ca2+ release-activated Ca2+ (CRAC) channels. This technical guide provides an in-depth overview of the function of BTP2 in T-cell activation, detailing its mechanism of action, its impact on key signaling pathways, and its potential as a therapeutic agent.
Mechanism of Action: Inhibition of Store-Operated Calcium Entry
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). The depletion of ER Ca2+ is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai proteins, the pore-forming subunits of the CRAC channel. The influx of extracellular Ca2+ through CRAC channels results in a sustained elevation of intracellular Ca2+, which is essential for the activation of downstream signaling pathways.
BTP2 exerts its inhibitory effect by directly blocking the CRAC channels, thereby preventing the sustained influx of Ca2+ that is necessary for full T-cell activation. This leads to the suppression of various T-cell effector functions, including proliferation and cytokine production.
Impact on T-Cell Signaling Pathways
The primary downstream target of the sustained calcium signal in T-cells is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. The inhibition of SOCE by BTP2 has profound effects on this and other related pathways.
The Calcineurin-NFAT Pathway
Upon a sustained increase in intracellular Ca2+, calmodulin (CaM) binds to and activates the phosphatase calcineurin. Activated calcineurin then dephosphorylates the cytoplasmic NFAT transcription factors, exposing their nuclear localization sequence (NLS). This allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription. Key NFAT target genes in T-cells include those encoding for pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-5 (IL-5), and Interferon-gamma (IFN-γ).
By blocking the sustained Ca2+ influx, BTP2 prevents the full and prolonged activation of calcineurin. Consequently, NFAT remains phosphorylated in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Figure 1: BTP2 inhibits the SOCE-Calcineurin-NFAT signaling pathway.
Quantitative Effects of BTP2 on T-Cell Function
The inhibitory effects of BTP2 on T-cell activation are dose-dependent. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various T-cell functions.
| Parameter | Cell Type | IC50 Value |
| Store-Operated Ca2+ Entry (SOCE) | Jurkat T-cells | 10 - 100 nM |
| T-cell Proliferation (anti-CD3/CD28 stimulated) | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~330 nM |
| IL-2 Secretion (anti-CD3/CD28 stimulated) | Human PBMCs | ~10 nM |
| IFN-γ Secretion (anti-CD3/CD28 stimulated) | Human PBMCs | ~10 nM |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and incubation time.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of BTP2 in T-cell activation.
T-Cell Proliferation Assay (CFSE Dilution)
Objective: To quantify the effect of BTP2 on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
BTP2 (dissolved in DMSO)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension per well in a 96-well plate pre-coated with anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Add BTP2 at various concentrations (e.g., 0, 10, 100, 1000 nM) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Analyze the cells by flow cytometry, gating on the lymphocyte population. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.
YM-58483 (BTP2): A Selective Inhibitor of Store-Operated Calcium Entry (SOCE)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YM-58483, also known as BTP2, is a potent and selective small-molecule inhibitor of store-operated calcium entry (SOCE), a crucial signaling pathway in a multitude of cell types.[1][2][3] This pyrazole derivative effectively blocks the influx of extracellular calcium following the depletion of intracellular calcium stores, primarily by inhibiting the Ca2+ release-activated Ca2+ (CRAC) channels.[2][4][5] Its selectivity and efficacy have made it a valuable tool for dissecting the physiological roles of SOCE and a potential therapeutic agent for various conditions, including autoimmune disorders, asthma, and cancer.[1][4][6] This guide provides a comprehensive overview of YM-58483, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.
Mechanism of Action
YM-58483 functions as a selective blocker of SOCE.[1] The primary mechanism of SOCE involves the stromal interaction molecules (STIMs) in the endoplasmic reticulum (ER) membrane, which act as Ca2+ sensors. Upon depletion of ER Ca2+ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai proteins, the pore-forming subunits of CRAC channels. This activation leads to a sustained influx of extracellular Ca2+.
YM-58483 is understood to inhibit SOCE through an indirect mechanism rather than a direct blockade of the channel pore.[7] While its precise binding site is not fully elucidated, it effectively prevents the activation of CRAC channels.[2][4] Notably, YM-58483 has been shown to inhibit CRAC, TRPC3, and TRPC5 channels while facilitating the TRPM4 channel.[1] This inhibition of Ca2+ influx prevents the sustained elevation of intracellular calcium required for the activation of downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is critical for the transcription of various genes involved in immune responses and other cellular processes.[1][8][9]
Quantitative Efficacy Data
The inhibitory potency of YM-58483 has been quantified in various cell types and assays, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data from the literature.
| Parameter | Cell Type/Assay Condition | IC50 Value | Reference |
| Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [5][10][11][12] |
| T cell proliferation (mixed lymphocyte reaction) | 330 nM | [2] | |
| IL-2 production | Jurkat T cells | ~100 nM | [4] |
| IL-4 production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [4] |
| IL-5 production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [4] |
| IL-5 production | Phytohemagglutinin-stimulated human whole blood cells | ~100 nM | [4] |
| IL-5 production | Phytohemagglutinin-P (PHA)-stimulated human peripheral blood cells | 125 nM | [2] |
| IL-13 production | Phytohemagglutinin-P (PHA)-stimulated human peripheral blood cells | 148 nM | [2][6] |
| Histamine release | DNP antigen-induced IgE-primed RBL-2H3 cells | 460 nM | [2][6] |
| Leukotriene production | DNP antigen-induced IgE-primed RBL-2H3 cells | 310 nM | [2][6] |
| NF-AT-driven promoter activity | Jurkat cells | 100 nM |
Signaling Pathway and Inhibition
The following diagram illustrates the store-operated calcium entry (SOCE) pathway and the inhibitory action of YM-58483, leading to the suppression of the calcineurin-NFAT signaling cascade.
Caption: SOCE pathway and YM-58483 inhibition.
Experimental Protocols
In Vitro SOCE Inhibition Assay using a Fluorescent Calcium Indicator
This protocol describes a standard method to measure the inhibitory effect of YM-58483 on SOCE in a cell line (e.g., Jurkat T cells) using a ratiometric fluorescent Ca2+ indicator like Fura-2 AM.
Materials:
-
Cell line of interest (e.g., Jurkat T cells)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ca2+-free HBSS (supplemented with 1 mM EGTA)
-
Fura-2 AM (or other suitable Ca2+ indicator)
-
Pluronic F-127
-
Thapsigargin
-
YM-58483 (BTP2)
-
DMSO (for dissolving compounds)
-
96-well black, clear-bottom microplate or glass coverslips for microscopy
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Protocol Workflow:
Caption: Workflow for a SOCE inhibition assay.
Detailed Steps:
-
Cell Preparation:
-
For adherent cells, plate them on glass coverslips or in a 96-well black, clear-bottom plate 24-48 hours prior to the experiment to achieve 70-80% confluency.[13]
-
For suspension cells like Jurkat T cells, they can be used directly from culture.
-
-
Dye Loading:
-
Washing:
-
Inhibitor Incubation:
-
Incubate the cells with various concentrations of YM-58483 or vehicle (DMSO) in Ca2+-free HBSS for a specified period (e.g., 10-30 minutes) at 37°C.[3]
-
-
SOCE Measurement:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the 96-well plate in a plate reader.
-
Establish a stable baseline fluorescence ratio (F340/F380 for Fura-2) in Ca2+-free HBSS.[13]
-
To deplete intracellular Ca2+ stores, add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS. This will cause a transient increase in intracellular Ca2+ as it is released from the endoplasmic reticulum.[3][13]
-
Continue recording until the Ca2+ signal returns to a stable, low baseline.[13]
-
Induce SOCE by adding Ca2+-containing HBSS (e.g., 2 mM CaCl2). The subsequent rise in intracellular Ca2+ is indicative of SOCE.[3][13]
-
Continuously record the fluorescence intensity before and after the addition of thapsigargin and extracellular Ca2+.[3]
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified by measuring the peak increase in the fluorescence ratio upon Ca2+ re-addition or by calculating the area under the curve.[13]
-
Compare the SOCE response in YM-58483-treated cells to the vehicle control to determine the extent of inhibition and calculate the IC50 value.
-
NF-AT Activation Assay
This protocol outlines a method to assess the effect of YM-58483 on NF-AT activation in Jurkat cells by Western blotting for the dephosphorylated, active form of NF-AT.
Materials:
-
Jurkat T cells
-
RPMI 1640 medium with 10% FBS
-
YM-58483 (BTP2)
-
Ionomycin
-
Triton X-100 lysis buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-NF-ATc2 monoclonal antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment:
-
Cell Lysis:
-
Western Blotting:
-
Subject the clarified lysate to SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-NF-ATc2 monoclonal antibody to detect the dephosphorylated, faster-migrating form of NF-AT.[1]
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity of the dephosphorylated NF-ATc2 to determine the inhibitory effect of YM-58483 on NF-AT activation.
-
Selectivity and Off-Target Effects
While YM-58483 is considered a selective SOCE inhibitor, it is important to be aware of potential off-target effects. It has been reported to activate the TRPM4 channel.[1][7] Furthermore, its mechanism is considered more indirect compared to direct pore blockers.[3][7] Therefore, for target validation, it is advisable to use YM-58483 in conjunction with other SOCE inhibitors or genetic approaches.[3]
Conclusion
YM-58483 (BTP2) is a well-characterized and potent inhibitor of store-operated calcium entry. Its ability to selectively block CRAC channels and consequently suppress downstream signaling pathways like the calcineurin-NFAT cascade has established it as an indispensable tool in cell signaling research. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide will aid researchers in effectively utilizing this compound to investigate the multifaceted roles of SOCE in health and disease. As with any pharmacological inhibitor, careful consideration of its selectivity profile is crucial for the accurate interpretation of experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-58483 (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 6. The suppressive effects of YM-58483/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tocris.com [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to YM-58483 (BTP2) Free Base
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of YM-58483, a potent and selective inhibitor of store-operated calcium entry (SOCE). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.
Chemical Properties and Structure
YM-58483, also known as BTP2, is a pyrazole derivative that has been instrumental in the study of calcium signaling pathways.[1][2] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of YM-58483
| Property | Value |
| IUPAC Name | N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide[3] |
| Synonyms | BTP2, YM 58483[4] |
| CAS Number | 223499-30-7[3][4] |
| Molecular Formula | C₁₅H₉F₆N₅OS[3][4] |
| Molecular Weight | 421.32 g/mol [3][5] |
| Purity | ≥99%[3] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[3][6] |
| Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
| InChI Key | XPRZIORDEVHURQ-UHFFFAOYSA-N[4] |
Mechanism of Action and Biological Activity
YM-58483 is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are the primary conduits for store-operated calcium entry (SOCE) in non-excitable cells like lymphocytes.[3][7] SOCE is a critical signaling process initiated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The resulting influx of Ca²⁺ leads to the activation of various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[2][4]
YM-58483 exerts its effects by directly blocking the CRAC channel, thereby inhibiting the sustained Ca²⁺ influx.[2] This action prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines, giving YM-58483 its immunomodulatory and anti-inflammatory properties.[3]
Caption: Signaling pathway of store-operated calcium entry and the inhibitory action of YM-58483.
Quantitative Biological Data
The inhibitory activity of YM-58483 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency against different cellular responses.
Table 2: In Vitro Potency of YM-58483
| Assay | Cell Type / System | IC₅₀ Value (nM) |
| Thapsigargin-induced sustained Ca²⁺ influx | Jurkat T cells | 100[2][3][4] |
| T-cell proliferation (mixed lymphocyte reaction) | Mouse splenocytes | 330[7][8] |
| T-cell antiproliferative activity | Not specified | 12.7 |
| DNP antigen-induced histamine release | RBL-2H3 cells | 460[7] |
| DNP antigen-induced leukotriene production | RBL-2H3 cells | 310[7] |
| PHA-stimulated IL-5 production | Human peripheral blood cells | 125[7] |
| PHA-stimulated IL-13 production | Human peripheral blood cells | 148[7] |
| Conalbumin-stimulated IL-4 and IL-5 production | Murine Th2 T cell clone (D10.G4.1) | ~100[1][7] |
| Inhibition of voltage-operated Ca²⁺ (VOC) channel-mediated influx | Mouse PC12-h5 cells | 4700[9] |
The data highlights that YM-58483 is significantly more selective for CRAC channels over voltage-operated calcium channels.[2]
Experimental Protocols
The characterization of CRAC channel inhibitors like YM-58483 heavily relies on measuring intracellular calcium dynamics. Below is a representative protocol for calcium imaging.
Calcium Imaging Protocol for Adherent Cells
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fura-2 AM.
Objective: To measure the effect of YM-58483 on store-operated calcium entry.
Materials:
-
Adherent cells (e.g., HEK293, RBL-2H3) cultured on glass-bottom dishes.
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.
-
Thapsigargin (ER Ca²⁺-ATPase inhibitor to deplete stores).
-
YM-58483 stock solution in DMSO.
-
Ionomycin (calcium ionophore).
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (e.g., 340/380 nm excitation).
Procedure:
-
Cell Preparation:
-
Plate cells on 35 mm glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in serum-free medium or HBSS.
-
Wash cells once with HBSS.
-
Incubate cells in the loading buffer for 30-45 minutes at 37°C.
-
Wash cells 2-3 times with HBSS to remove excess dye and allow for de-esterification of the AM ester for 20-30 minutes.
-
-
Imaging and Data Acquisition:
-
Mount the dish on the microscope stage.
-
Perfuse the cells with Ca²⁺-free HBSS.
-
Begin recording the fluorescence ratio (F340/F380) to establish a baseline [Ca²⁺]i.
-
To deplete intracellular stores, add thapsigargin (e.g., 1 µM) in Ca²⁺-free HBSS. This should induce a transient increase in cytosolic Ca²⁺ due to leakage from the ER.
-
Pre-incubate with YM-58483 (e.g., 100 nM) or vehicle (DMSO) for 5-10 minutes.
-
Reintroduce Ca²⁺ into the perfusion buffer (e.g., 2 mM CaCl₂). In control cells, this will cause a large, sustained increase in [Ca²⁺]i via SOCE. In YM-58483-treated cells, this increase will be inhibited.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to determine the maximum Ca²⁺ signal (Rmax), followed by a Ca²⁺-free solution with EGTA to determine the minimum signal (Rmin) for calibration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each cell over time.
-
Quantify the peak or plateau of the Ca²⁺ influx and compare the response in control vs. YM-58483-treated cells.
-
Caption: A generalized workflow for a calcium imaging experiment to assess SOCE inhibition.
Downstream Functional Consequences
By inhibiting the primary Ca²⁺ entry pathway in T-cells, YM-58483 prevents the activation of downstream effectors necessary for an immune response. This leads to a cascade of inhibitory effects on T-cell function.
Caption: Downstream functional consequences of CRAC channel inhibition by YM-58483.
References
- 1. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
BTP2's Effect on Intracellular Calcium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTP2, also known as YM-58483, is a potent small-molecule inhibitor of store-operated calcium entry (SOCE), a critical signaling pathway that regulates intracellular calcium ([Ca2+]i) homeostasis. This guide provides an in-depth technical overview of BTP2's mechanism of action, its quantitative effects on intracellular calcium concentration, detailed experimental protocols for its use, and a discussion of its known off-target effects. This document is intended to serve as a comprehensive resource for researchers utilizing BTP2 in their investigations of calcium signaling and for professionals in drug development exploring SOCE as a therapeutic target.
Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry
The primary mechanism by which BTP2 reduces intracellular calcium concentration is through the inhibition of SOCE. This process is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). The ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), detects this depletion, undergoes a conformational change and oligomerization, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI channels, which are highly selective for calcium ions, leading to a sustained influx of extracellular calcium into the cell. BTP2 exerts its inhibitory effect by targeting the ORAI channels, thereby blocking this influx.[1][2]
Signaling Pathway of Store-Operated Calcium Entry and BTP2 Inhibition
Caption: BTP2 inhibits Store-Operated Calcium Entry by targeting ORAI channels.
Quantitative Effects of BTP2 on Intracellular Calcium
The inhibitory potency of BTP2 on SOCE is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell type, the specific ORAI isoforms expressed, and the experimental conditions.
Table 1: IC50 Values of BTP2 for Inhibition of SOCE
| Cell Type | Stimulation Method | ORAI Isoform(s) | IC50 Value | Reference |
| Jurkat T-cells | Thapsigargin | Endogenous (Primarily ORAI1) | ~10 nM | [1] |
| RBL-2H3 cells | Thapsigargin | Endogenous | 590 nM | [3] |
| MDA-MB-231 Breast Cancer Cells | Thapsigargin | ORAI1 | 2.8 µM | [4] |
| HEK293 cells | Thapsigargin | Overexpressed ORAI1 | Significantly inhibited at 10 µM | [5] |
| HEK293 cells | Thapsigargin | Overexpressed ORAI2 | Significantly inhibited at 10 µM | [5] |
| HEK293 cells | Thapsigargin | Overexpressed ORAI3 | Partially inhibited at 10 µM | [5][6] |
Off-Target Effects of BTP2
Table 2: Known Off-Target Effects of BTP2
| Target | Effect | Cell Type / System | Concentration Range | Reference |
| TRPM4 | Potentiation/Facilitation | Lymphocytes | Low nanomolar | [7] |
| Ryanodine Receptors (RyR) | Impaired function (indirectly) | Skeletal Muscle | > 5 µM | [8][9] |
| TRPC3 | Inhibition | HEK293 cells | Micromolar | [10] |
| TRPC5 | Inhibition | HEK293 cells | Micromolar | [10] |
Signaling Pathway of BTP2's Off-Target Effects
Caption: BTP2's primary and known off-target effects on various ion channels.
Experimental Protocols
Protocol 1: Measurement of BTP2-Mediated Inhibition of SOCE using Fura-2 AM
This protocol details the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of BTP2 on thapsigargin-induced SOCE.
Materials:
-
Cells of interest cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, with and without CaCl2
-
Thapsigargin
-
BTP2
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging substrate and culture overnight to allow for adherence.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
For loading, dilute the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS containing Ca2+. Add Pluronic F-127 (0.02-0.04% final concentration) to aid in dye solubilization.
-
-
Cell Loading:
-
Wash the cells once with HBSS containing Ca2+.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS containing Ca2+ to remove extracellular dye.
-
Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
-
BTP2 Incubation:
-
Replace the buffer with Ca2+-free HBSS.
-
Add BTP2 at the desired concentrations (or vehicle control) and incubate for the desired pre-incubation time (e.g., 10-30 minutes).
-
-
Measurement of SOCE Inhibition:
-
Begin fluorescence recording, alternating excitation between 340 nm and 380 nm and measuring emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio.
-
Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS to deplete ER calcium stores. This will induce a transient increase in [Ca2+]i.
-
Once the [Ca2+]i returns to a stable baseline, re-introduce Ca2+ to the extracellular solution by adding CaCl2 (e.g., to a final concentration of 2 mM).
-
Continue recording to measure the SOCE-mediated increase in the Fura-2 ratio.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Quantify the SOCE response as the peak increase in the ratio after Ca2+ re-addition or the area under the curve.
-
Compare the SOCE response in BTP2-treated cells to the vehicle-treated control to determine the percentage of inhibition.
-
Experimental Workflow for SOCE Inhibition Assay
Caption: A typical experimental workflow for assessing SOCE inhibition by BTP2.
Conclusion
BTP2 is an invaluable tool for the study of store-operated calcium entry and its role in a myriad of cellular processes. Its high potency as an ORAI channel inhibitor makes it a standard choice for researchers in the field. However, a thorough understanding of its isoform selectivity and potential off-target effects is paramount for the accurate design and interpretation of experiments. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively and judiciously utilize BTP2 in their work. As with any pharmacological inhibitor, the use of complementary approaches, such as genetic knockdown or knockout of target proteins, is recommended for the validation of findings.
References
- 1. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of Store-Operated Calcium Entry by BTP2 Preserves Anti-Inflammatory Gene Expression in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pyrazole derivative potently inhibits lymphocyte Ca2+ influx and cytokine production by facilitating transient receptor potential melastatin 4 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacology of YM-58483: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels. These channels are critical mediators of store-operated calcium entry (SOCE), a fundamental process for calcium signaling in non-excitable cells. By blocking CRAC channels, YM-58483 effectively attenuates intracellular calcium signals, leading to the modulation of a wide range of cellular functions. This technical guide provides a comprehensive overview of the pharmacology of YM-58483, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its investigation, and visualizations of the key signaling pathways it affects.
Mechanism of Action
YM-58483 is a pyrazole derivative that selectively blocks CRAC channels, which are formed by the ORAI protein family (predominantly ORAI1). The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the stromal interaction molecule (STIM1), an ER-resident protein, which then translocates to the plasma membrane and activates ORAI1, leading to a sustained influx of extracellular calcium. YM-58483 exerts its inhibitory effect on this process, thereby preventing the rise in intracellular calcium that is essential for downstream signaling events. This targeted inhibition of SOCE makes YM-58483 a valuable tool for studying calcium signaling and a potential therapeutic agent for various immune and inflammatory disorders.[1][2][3][4][5]
Quantitative Data
The biological activity of YM-58483 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key inhibitory concentrations (IC50) and effective doses (ED50) across various experimental models.
Table 1: In Vitro Inhibitory Activities of YM-58483
| Target/Process | Cell Type | IC50 Value | Reference(s) |
| Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [2][3][4][5] |
| T-cell proliferation (Mixed Lymphocyte Reaction) | --- | 330 nM | [6] |
| IL-2 Production | Jurkat T cells | ~100 nM | [1][4] |
| IL-5 Production | Human peripheral blood cells | 125 nM | [7] |
| IL-13 Production | Human peripheral blood cells | 148 nM | [7] |
| Histamine Release | RBL-2H3 cells | 460 nM | [7] |
| Leukotriene Production | RBL-2H3 cells | 310 nM | [7] |
Table 2: In Vivo Efficacy of YM-58483
| Model | Species | Effect | ED50/Effective Dose | Reference(s) |
| Delayed-Type Hypersensitivity | Mice | Inhibition | 1.1 mg/kg | [4][6] |
| Graft-versus-Host Disease (GVHD) | Mice | Inhibition of CTL activity and IFN-γ production | 1-30 mg/kg (p.o.) | [6] |
| Antigen-induced bronchoconstriction | Guinea pigs | Significant suppression | 30 mg/kg (p.o.) | [7] |
| Airway hyperresponsiveness | Guinea pigs | Complete suppression | 3-30 mg/kg (p.o.) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of YM-58483.
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure SOCE in a cell population.
Materials:
-
Cells of interest (e.g., Jurkat T cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without CaCl2
-
Thapsigargin
-
YM-58483
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging
Procedure:
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black-walled plate) and allow them to adhere if necessary.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS with CaCl2 containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Replace the medium with Ca2+-free HBSS.
-
Measure the baseline Fura-2 fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: ~510 nm).
-
-
Store Depletion:
-
Add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS to induce depletion of ER calcium stores. This will cause a transient increase in intracellular calcium.
-
Continue to measure the fluorescence ratio until it returns to a stable baseline.
-
-
YM-58483 Incubation:
-
Add the desired concentration of YM-58483 or vehicle control to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
-
Induction of SOCE:
-
Add CaCl2 (typically 1-2 mM) to the wells to initiate calcium influx through store-operated channels.
-
Record the subsequent increase in the Fura-2 fluorescence ratio, which represents SOCE.
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified as the peak increase in the fluorescence ratio after the addition of CaCl2 or as the area under the curve.
-
Compare the SOCE response in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.
-
NFAT Activation Assay
This protocol describes a luciferase reporter gene assay to measure the activation of the Nuclear Factor of Activated T-cells (NFAT) in Jurkat T cells.
Materials:
-
Jurkat T cells stably transfected with an NFAT-luciferase reporter construct
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)
-
YM-58483
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Culture the Jurkat-NFAT reporter cells according to standard protocols.
-
Cell Plating: Seed the cells into a 96-well white-walled plate at an appropriate density.
-
YM-58483 Treatment:
-
Prepare serial dilutions of YM-58483 in the cell culture medium.
-
Add the YM-58483 dilutions or vehicle control to the cells and incubate for a specific period (e.g., 1 hour).
-
-
Cell Stimulation:
-
Add the stimulating agent (e.g., PMA and ionomycin) to the wells to activate the T-cell signaling pathway leading to NFAT activation.
-
Incubate the plate for 6-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control (e.g., unstimulated cells).
-
Calculate the percentage of inhibition of NFAT activation by YM-58483 compared to the stimulated vehicle control.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
CFSE dye
-
Cell culture medium
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or mitogens like PHA)
-
YM-58483
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.
-
Add serial dilutions of YM-58483 or vehicle control.
-
Add the T-cell activation stimulus.
-
Incubate the plate for 3-5 days at 37°C.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
As cells divide, the CFSE fluorescence intensity is halved in daughter cells.
-
Analyze the CFSE histograms to determine the percentage of divided cells and the number of cell divisions.
-
Compare the proliferation profiles of YM-58483-treated cells with the vehicle control to assess the inhibitory effect.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]
- 3. mdpi.com [mdpi.com]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Store-Operated Calcium Entry Increases Nuclear Calcium in Adult Rat Atrial and Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
YM-58483: A Comprehensive Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-58483, also known as BTP2, is a potent and selective small-molecule inhibitor of store-operated Ca²⁺ entry (SOCE), a critical signaling pathway in various cell types, particularly in non-excitable cells like T lymphocytes. Its primary mechanism of action is the blockade of Calcium Release-Activated Ca²⁺ (CRAC) channels, which are essential for sustained intracellular Ca²⁺ elevation and downstream cellular responses, including immune cell activation and proliferation. While YM-58483 exhibits high affinity for CRAC channels, a comprehensive understanding of its target specificity and potential off-target effects is crucial for its application as a research tool and for any therapeutic development. This technical guide provides an in-depth analysis of YM-58483's interaction with its primary target and its known off-target activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Target: Inhibition of Store-Operated Ca²⁺ Entry (SOCE) via CRAC Channels
The principal molecular target of YM-58483 is the CRAC channel, a key component of the SOCE pathway. SOCE is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER Ca²⁺ depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca²⁺.
YM-58483 effectively blocks this influx, thereby attenuating downstream Ca²⁺-dependent signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is pivotal for T-cell activation and cytokine production.
Mechanism of Action at the CRAC Channel
YM-58483 is a potent inhibitor of CRAC channels, effectively suppressing the sustained Ca²⁺ influx that follows the depletion of intracellular stores.[1] This inhibition is selective for SOCE, as the compound does not significantly affect voltage-operated Ca²⁺ channels, K⁺ channels, or Cl⁻ channels.[2] The blockade of CRAC channels by YM-58483 leads to the suppression of downstream signaling pathways that are dependent on sustained intracellular Ca²⁺ levels. A key pathway affected is the calcineurin-NFAT pathway, which is crucial for the activation of T cells and the production of various cytokines.[3] By inhibiting NF-AT activation, YM-58483 suppresses the production of interleukins such as IL-2, IL-4, and IL-5.[2][4]
Quantitative Data: On-Target Potency
The inhibitory potency of YM-58483 on its primary target and related cellular functions has been quantified in numerous studies. The following table summarizes the key IC₅₀ values.
| Target/Process | Cell Type | IC₅₀ (nM) | Reference(s) |
| Thapsigargin-induced Ca²⁺ influx | Jurkat T cells | 100 | [3][5] |
| IL-2 Production | Jurkat T cells | ~100 | [3][4] |
| NF-AT Driven Promoter Activity | Jurkat T cells | ~100 | [1][3] |
| IL-4 and IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 | [4] |
| IL-5 Production | Phytohemagglutinin-stimulated human whole blood cells | ~100 | [4] |
| IL-13 Production | Human peripheral blood cells | 148 | [6] |
| Histamine Release | RBL-2H3 cells | 460 | [6] |
| Leukotriene Production | RBL-2H3 cells | 310 | [6] |
| T-cell Proliferation (Mixed Lymphocyte Reaction) | Mouse spleen cells | 330 | [7][8] |
Off-Target Effects of YM-58483
While YM-58483 is a selective inhibitor of CRAC channels, it is not devoid of off-target activities. Understanding these secondary effects is critical for interpreting experimental results and predicting potential side effects in therapeutic applications. The known off-target effects of YM-58483 primarily involve other members of the Transient Receptor Potential (TRP) channel family.
Inhibition of TRPC3 and TRPC5 Channels
YM-58483 has been shown to suppress the activity of TRPC3 and TRPC5 channels.[2] These channels are also non-selective cation channels involved in a variety of cellular processes. The inhibitory effect on these channels may contribute to the overall pharmacological profile of YM-58483.
Facilitation of TRPM4 Channels
In contrast to its inhibitory effects on CRAC and some TRPC channels, YM-58483 has been reported to facilitate the activity of TRPM4 channels.[2][9] TRPM4 is a Ca²⁺-activated non-selective cation channel that is impermeable to Ca²⁺ itself but conducts monovalent cations, leading to membrane depolarization. The potentiation of TRPM4 by YM-58483 is dependent on the presence of intracellular Ca²⁺.[9]
Quantitative Data: Off-Target Activities
Quantitative data on the off-target effects of YM-58483 is less abundant compared to its on-target activity. The following table summarizes the available information.
| Off-Target Channel | Effect | Cell Type | Concentration/Potency | Reference(s) |
| TRPC3 | Suppression | - | Not specified | [2] |
| TRPC5 | Suppression | - | Not specified | [2] |
| TRPM4 | Facilitation | HEK cells overexpressing TRPM4 | Effective at 10 µM (pre-incubation) | [9] |
| Voltage-Operated Ca²⁺ Channels | No significant effect | Jurkat T cells | 30-fold less potent than on SOC channels | [3] |
| K⁺ Channels | No cross-reactivity | Jurkat T cells | Not specified | [2] |
| Cl⁻ Channels | No cross-reactivity | Jurkat T cells | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the target specificity and off-target effects of YM-58483.
Measurement of Store-Operated Ca²⁺ Entry (SOCE) Inhibition using Calcium Imaging
This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of YM-58483 on SOCE.
Materials:
-
Cells (e.g., Jurkat T cells, HEK293 cells) plated on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without Ca²⁺
-
Thapsigargin (SERCA pump inhibitor)
-
YM-58483
-
Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Loading with Fura-2 AM:
-
Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
-
Baseline Fluorescence Measurement:
-
Mount the coverslip onto the microscope stage and perfuse with Ca²⁺-containing HBSS.
-
Record baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca²⁺]i.
-
-
Induction of Store Depletion:
-
Switch the perfusion to Ca²⁺-free HBSS containing a SERCA inhibitor like thapsigargin (e.g., 1 µM) to passively deplete ER Ca²⁺ stores. This will cause a transient increase in [Ca²⁺]i due to Ca²⁺ leak from the ER.
-
-
Assessment of SOCE Inhibition:
-
After the [Ca²⁺]i returns to a near-baseline level in Ca²⁺-free HBSS, pre-incubate the cells with the desired concentration of YM-58483 for a few minutes.
-
Reintroduce Ca²⁺-containing HBSS (e.g., 2 mM Ca²⁺) to induce SOCE.
-
Record the change in the F340/F380 ratio. The increase in the ratio upon Ca²⁺ re-addition represents SOCE.
-
Compare the magnitude and rate of the Ca²⁺ influx in the presence and absence (vehicle control) of YM-58483 to determine its inhibitory effect.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio over time.
-
Quantify SOCE as the peak increase in the ratio or the initial slope of the ratio increase upon Ca²⁺ re-addition.
-
Generate a dose-response curve by testing a range of YM-58483 concentrations to determine the IC₅₀ value.
-
Electrophysiological Recording of CRAC Channel Currents (Whole-Cell Patch-Clamp)
This protocol outlines the whole-cell patch-clamp technique to directly measure the ion currents through CRAC channels and their inhibition by YM-58483.
Materials:
-
Cells (e.g., RBL cells, Jurkat T cells)
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software
-
Borosilicate glass pipettes
-
External (bath) solution: e.g., 115 mM NaCl, 10 mM CsCl, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 10 mM CaCl₂ (pH 7.4 with NaOH).
-
Internal (pipette) solution: e.g., 135 mM Cs-glutamate, 8 mM MgCl₂, 10 mM BAPTA, 10 mM HEPES (pH 7.2 with CsOH). To induce store depletion, include IP₃ (e.g., 20 µM) or use a high concentration of a slow Ca²⁺ buffer like BAPTA.
-
YM-58483
Procedure:
-
Establish Whole-Cell Configuration:
-
Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Recording of CRAC Currents (ICRAC):
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) or voltage steps to elicit currents.
-
CRAC currents will develop over several minutes as the intracellular store-depleting agent from the pipette diffuses into the cell. ICRAC is characterized by its strong inward rectification.
-
-
Application of YM-58483:
-
Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of YM-58483.
-
Record the currents during and after the application of the compound to observe the inhibitory effect.
-
-
Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after the application of YM-58483.
-
Construct a dose-response curve to determine the IC₅₀ for ICRAC inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Store-Operated Ca²⁺ Entry and its Inhibition by YM-58483
Caption: SOCE signaling pathway and the inhibitory action of YM-58483.
Experimental Workflow for Assessing SOCE Inhibition
Caption: Workflow for measuring SOCE inhibition by YM-58483.
Conclusion
YM-58483 is a valuable pharmacological tool for studying the roles of store-operated Ca²⁺ entry and CRAC channels in a multitude of physiological and pathophysiological processes. Its high potency and selectivity for CRAC channels make it a preferred inhibitor in many experimental contexts. However, researchers and drug developers must remain cognizant of its known off-target effects, particularly the modulation of TRPC and TRPM4 channels. Careful experimental design, including the use of appropriate controls and complementary approaches such as genetic knockdown, is essential for unequivocally attributing observed effects to the inhibition of CRAC channels. The detailed protocols and data presented in this guide are intended to facilitate the rigorous and informed use of YM-58483 in scientific research.
References
- 1. Canonical transient receptor potential channels and their modulators: biology, pharmacology and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the free base form of YM-58483
An In-Depth Technical Guide to the Free Base Form of YM-58483 (BTP-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-58483, also known to as BTP-2, is a potent and selective small molecule inhibitor of store-operated Ca²⁺ entry (SOCE).[1][2][3] As a pyrazole derivative, it has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, the primary conduits of SOCE in non-excitable cells.[2][4][5] This technical guide provides a comprehensive overview of the free base form of YM-58483, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its application in biomedical research. The information is intended to support researchers, scientists, and drug development professionals in utilizing YM-58483 to explore cellular signaling pathways and its therapeutic potential in various diseases, including autoimmune disorders and asthma.[4][6]
Physicochemical Properties
The free base form of YM-58483 is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉F₆N₅OS | [2] |
| Molecular Weight | 421.32 g/mol | [2] |
| CAS Number | 223499-30-7 | [2] |
| Purity | ≥98% | [7] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
| Storage | Store at +4°C | [2] |
Mechanism of Action
YM-58483 selectively inhibits SOCE by blocking CRAC channels.[1][2][3] In non-excitable cells, such as lymphocytes, the depletion of intracellular calcium stores, primarily the endoplasmic reticulum (ER), triggers the activation of STIM1 (Stromal Interaction Molecule 1), a Ca²⁺ sensor in the ER membrane. Activated STIM1 translocates to the plasma membrane where it interacts with and opens Orai1 channels, the pore-forming subunits of the CRAC channel. This allows for the influx of extracellular Ca²⁺, a process essential for the activation of downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[8] YM-58483 potently blocks this influx of Ca²⁺.[4]
Biological Activity and In Vitro Efficacy
YM-58483 has demonstrated potent inhibitory effects on various cellular processes that are dependent on SOCE.
| Assay | Cell Type | IC₅₀ | Reference |
| Thapsigargin-induced Ca²⁺ influx | Jurkat T cells | 100 nM | [2][4] |
| T-cell proliferation (Mixed Lymphocyte Reaction) | Mouse spleen cells | 330 nM | [1][6] |
| IL-2 Production | Jurkat T cells | ~100 nM | [4] |
| IL-4 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [5] |
| IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [5] |
| IL-5 Production | Human whole blood cells | ~100 nM | [1][5] |
| IL-13 Production | Human peripheral blood cells | 148 nM | [1] |
| Histamine Release | RBL-2H3 cells | 460 nM | [1] |
| Leukotriene Production | RBL-2H3 cells | 310 nM | [1] |
In Vivo Efficacy
Animal studies have shown the immunomodulatory and anti-inflammatory effects of YM-58483.
| Animal Model | Effect | ED₅₀ / Effective Dose | Reference |
| Delayed-Type Hypersensitivity (Mouse) | Inhibition of response | 1.1 mg/kg | [4] |
| Graft-versus-Host Disease (Mouse) | Inhibition of CTL activity and IFN-γ production | 1-30 mg/kg (p.o.) | [1][6] |
| Antigen-induced Airway Eosinophilia (Rat) | Reduction of eosinophil infiltration and IL-4 levels | 3-30 mg/kg (p.o.) | [5] |
| Late Phase Asthmatic Bronchoconstriction (Guinea Pig) | Prevention of bronchoconstriction | 30 mg/kg (p.o.) | [1] |
Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes the measurement of SOCE in a cell line such as Jurkat T cells using a fluorescent calcium indicator.
Materials:
-
Jurkat T cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Fura-2 AM or other suitable Ca²⁺ indicator
-
Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution without CaCl₂)
-
Thapsigargin
-
YM-58483
-
CaCl₂
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture Jurkat T cells in RPMI 1640 medium.
-
Load the cells with Fura-2 AM (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Wash the cells twice with Ca²⁺-free buffer to remove extracellular Fura-2 AM.
-
Resuspend the cells in Ca²⁺-free buffer and place them in the fluorometer cuvette or on the microscope stage.
-
Record the baseline fluorescence for a few minutes.
-
Add thapsigargin (typically 1 µM) to the cells to induce depletion of intracellular Ca²⁺ stores. This will cause a transient increase in intracellular Ca²⁺.
-
Once the fluorescence signal returns to baseline, add the desired concentration of YM-58483 and incubate for 2-5 minutes.
-
Add CaCl₂ (typically 1-2 mM) to the extracellular buffer to initiate SOCE.
-
Record the resulting increase in fluorescence, which represents Ca²⁺ influx through CRAC channels.
-
Analyze the rate and amplitude of the Ca²⁺ influx to quantify the inhibitory effect of YM-58483.
In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
Materials:
-
Spleen cells from two different mouse strains (e.g., C57BL/6 and BALB/c)
-
RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
YM-58483
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
-
96-well culture plates
Procedure:
-
Prepare single-cell suspensions of splenocytes from both mouse strains.
-
In a 96-well plate, co-culture responder splenocytes (e.g., from C57BL/6) with irradiated or mitomycin C-treated stimulator splenocytes (e.g., from BALB/c).
-
Add varying concentrations of YM-58483 to the co-cultures.
-
Incubate the plates for 4-5 days at 37°C in a humidified CO₂ incubator.
-
For the final 18 hours of incubation, add ³H-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporation of ³H-thymidine using a scintillation counter.
-
The reduction in ³H-thymidine incorporation in the presence of YM-58483 indicates inhibition of T-cell proliferation.
Delayed-Type Hypersensitivity (DTH) Mouse Model
Materials:
-
Mice (e.g., BALB/c)
-
Antigen (e.g., sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH))
-
YM-58483
-
Vehicle for oral administration
-
Calipers
Procedure:
-
Sensitization: Sensitize the mice by injecting the antigen emulsified in an adjuvant (e.g., Complete Freund's Adjuvant) subcutaneously or intraperitoneally.
-
Drug Treatment: Administer YM-58483 or vehicle orally to the mice for a specified number of days, starting before or at the time of challenge. Doses can range from 1-10 mg/kg.[6]
-
Challenge: After 5-7 days of sensitization, challenge the mice by injecting the antigen into one of the hind footpads or ears. Inject the contralateral footpad or ear with saline as a control.
-
Measurement: 24 to 48 hours after the challenge, measure the thickness of both the antigen-challenged and saline-injected footpads or ears using calipers.
-
Analysis: The DTH response is quantified as the difference in swelling between the antigen-challenged and the saline-injected sites. A reduction in swelling in the YM-58483-treated group compared to the vehicle-treated group indicates an inhibitory effect on the DTH response.
Conclusion
YM-58483 is a valuable research tool for dissecting the intricate roles of SOCE and CRAC channels in cellular physiology and disease. Its high potency and selectivity make it an excellent probe for studying Ca²⁺ signaling in various cell types. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of YM-58483 in their specific models of interest. Further research into the therapeutic applications of YM-58483 may lead to the development of novel treatments for a range of immune-mediated and inflammatory conditions.
References
- 1. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
- 3. biocytogen.com [biocytogen.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
Methodological & Application
Application Notes and Protocols: YM-58483 (BTP2) for In Vitro T-Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) mediated by Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1][2][3] In T lymphocytes, the influx of extracellular calcium through CRAC channels is a critical signaling event that follows T-cell receptor (TCR) engagement and depletion of intracellular calcium stores.[4][5] This sustained increase in intracellular calcium is essential for the activation of transcription factors, such as the nuclear factor of activated T cells (NFAT), which in turn regulate the expression of key cytokines like Interleukin-2 (IL-2).[1][4] IL-2 is a primary driver of T-cell proliferation and differentiation. By blocking CRAC channels, YM-58483 effectively abrogates this sustained calcium signal, leading to the inhibition of cytokine production and subsequent T-cell proliferation.[1][2][6] These characteristics make YM-58483 a valuable tool for studying T-cell activation and a potential therapeutic agent for autoimmune diseases and chronic inflammation.[1][3]
Mechanism of Action
The activation of T cells via the T-cell receptor (TCR) initiates a signaling cascade that leads to the production of inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai proteins, the pore-forming subunits of the CRAC channel. The opening of CRAC channels allows for a sustained influx of extracellular Ca²⁺, which is crucial for downstream signaling events, including the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of NFAT. NFAT, in concert with other transcription factors like AP-1, drives the transcription of genes essential for T-cell activation and proliferation, most notably IL-2. YM-58483 specifically blocks the CRAC channels, thereby preventing the sustained Ca²⁺ influx and inhibiting the entire downstream cascade.[1][4][7]
Caption: Signaling pathway of T-cell activation and the inhibitory action of YM-58483.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of YM-58483 (BTP2) on various T-cell functions.
| Parameter | Cell Type | Stimulus | IC₅₀ Value | Reference |
| Sustained Ca²⁺ Influx | Jurkat T-cells | Thapsigargin | 100 nM | [1] |
| IL-2 Production | Jurkat T-cells | Anti-CD3 mAb | Potently Inhibited | [1] |
| IL-4 Production | Murine Th2 T-cell clone (D10.G4.1) | Conalbumin | ~100 nM | [6] |
| IL-5 Production | Murine Th2 T-cell clone (D10.G4.1) | Conalbumin | ~100 nM | [6] |
| IL-5 Production | Human whole blood cells | Phytohemagglutinin | ~100 nM | [6] |
| T-cell Proliferation | Mouse T-cells | One-way Mixed Lymphocyte Reaction (MLR) | 330 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
This protocol describes a method to assess the inhibitory effect of YM-58483 on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity that can be tracked to monitor cell proliferation.[8]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
YM-58483 (BTP2)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Labeling:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or isolate T-cells using magnetic-activated cell sorting (MACS).
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10⁶ cells/mL.
-
-
YM-58483 Treatment and T-cell Stimulation:
-
Prepare a stock solution of YM-58483 in DMSO. Further dilute in complete RPMI-1640 medium to the desired working concentrations.
-
Plate 100 µL of the CFSE-labeled cell suspension into the wells of a 96-well plate.
-
Add 50 µL of the YM-58483 working solutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with YM-58483 for 30-60 minutes at 37°C.
-
Add 50 µL of the T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies at a final concentration of 1 µg/mL each, or PHA at 5 µg/mL).
-
Include unstimulated control wells (cells with CFSE and vehicle, but no stimulus).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Cells can be stained with antibodies against surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.
-
Analyze the data by gating on the live cell population and then on specific T-cell subsets if applicable. Proliferation is visualized as a series of peaks with progressively lower CFSE fluorescence, each peak representing a cell division.
-
Caption: Experimental workflow for the in vitro T-cell proliferation assay using YM-58483.
Protocol 2: IL-2 Production Assay
This protocol outlines a method to measure the effect of YM-58483 on IL-2 production by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Isolated T-cells or PBMCs
-
YM-58483 (BTP2)
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)
-
96-well flat-bottom plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Preparation and Treatment:
-
Isolate T-cells or PBMCs as described in Protocol 1.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well flat-bottom plate.
-
Prepare serial dilutions of YM-58483 in complete RPMI-1640 medium.
-
Add 50 µL of the YM-58483 working solutions or vehicle control to the appropriate wells.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
T-cell Stimulation:
-
Add 50 µL of the T-cell activation stimulus to each well.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection and ELISA:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of IL-2 in each sample based on a standard curve.
-
Troubleshooting
-
High background fluorescence in CFSE assay: Ensure thorough washing after CFSE labeling to remove all unbound dye.
-
Low T-cell proliferation: Optimize the concentration of the T-cell stimulus and the cell seeding density. Ensure the viability of the cells before starting the experiment.
-
Inconsistent results with YM-58483: Prepare fresh dilutions of YM-58483 from a stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (typically <0.1%).
Conclusion
YM-58483 (BTP2) is a valuable pharmacological tool for investigating the role of store-operated calcium entry in T-lymphocyte activation and proliferation. The protocols provided herein offer a framework for utilizing YM-58483 to study its inhibitory effects on T-cell functions in vitro. These assays are crucial for basic research in immunology and for the preclinical evaluation of potential immunomodulatory drugs.
References
- 1. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of T Cell Metabolism and Function through Calcium Signaling [frontiersin.org]
- 6. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Store-operated Ca2+ entry controls clonal expansion of T cells through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preparation of YM-58483 Stock Solution for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of YM-58483 (also known as BTP2) stock solutions for use in cell culture applications. YM-58483 is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) and Calcium Release-Activated Ca²⁺ (CRAC) channels, making it a critical tool for studying intracellular calcium signaling pathways.[1] Proper preparation and storage of YM-58483 stock solutions are essential to ensure experimental reproducibility and maintain the compound's stability and efficacy. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations.
Physicochemical Properties and Solubility
YM-58483 is a pyrazole derivative with the molecular formula C₁₅H₉F₆N₅OS and a molecular weight of 421.32 g/mol . It is supplied as a crystalline solid and exhibits good solubility in common organic solvents, making it suitable for the preparation of high-concentration stock solutions.
Table 1: Physicochemical and Solubility Data for YM-58483
| Property | Value | Source |
| Molecular Formula | C₁₅H₉F₆N₅OS | |
| Molecular Weight | 421.32 g/mol | |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | Up to 100 mM (or 84 mg/mL) | [3][1][4] |
| Solubility in Ethanol | Up to 100 mM (or 42 mg/mL) | [3][1][4] |
| Solubility in Water | Insoluble | [4][5] |
Experimental Protocol: Preparation of a 10 mM YM-58483 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of YM-58483 in dimethyl sulfoxide (DMSO). This is a commonly used concentration for subsequent dilution into cell culture media.
Materials:
-
YM-58483 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Carefully weigh out the desired amount of YM-58483 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.21 mg of YM-58483 (Molecular Weight: 421.32 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 421.32 g/mol = 4.21 mg
-
-
Dissolution: Add the weighed YM-58483 powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming or sonication may be used to aid dissolution if necessary.[6][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][6]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is critical for maintaining the biological activity of the YM-58483 stock solution.
-
Solid Compound: The powdered form of YM-58483 should be stored at -20°C for long-term stability (up to 3 years) or at +4°C for shorter periods.[3][1][4][6]
-
Stock Solution: Aliquots of the YM-58483 stock solution in DMSO should be stored at -20°C for up to 1 month or at -80°C for long-term storage of up to 1-2 years.[4][6] Avoid repeated freeze-thaw cycles.[4][6]
Signaling Pathway and Experimental Workflow
Signaling Pathway of YM-58483 Action
YM-58483 is known to inhibit store-operated calcium entry (SOCE), a critical process for calcium signaling in non-excitable cells like lymphocytes.[3][1] Depletion of intracellular calcium stores in the endoplasmic reticulum (ER) triggers the activation of CRAC channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. YM-58483 specifically blocks these CRAC channels.[3][1][2]
Caption: Mechanism of YM-58483 action on store-operated calcium entry.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a YM-58483 stock solution.
References
Application Notes and Protocols for Studying Cytokine Release in Primary Immune Cells Using BTP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing BTP2 (also known as YM-58483), a potent and selective inhibitor of store-operated calcium entry (SOCE), to study cytokine release in primary immune cells. BTP2 effectively blocks Ca2+ release-activated Ca2+ (CRAC) channels, which are critical for the activation of various immune cells, including T lymphocytes.[1][2] By inhibiting SOCE, BTP2 disrupts the downstream signaling cascade involving calcineurin and the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for many cytokine genes.[1] This makes BTP2 an invaluable tool for investigating the role of calcium signaling in immunomodulation and for the development of novel therapeutics targeting autoimmune diseases and chronic inflammation.
This document offers detailed protocols for isolating and treating primary immune cells with BTP2, inducing cytokine release, and quantifying the inhibitory effects of the compound. Additionally, it provides quantitative data on the efficacy of BTP2 in inhibiting the production of key cytokines and includes diagrams to visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action: BTP2 in the Inhibition of Cytokine Release
Upon activation of immune cells, for instance through T-cell receptor (TCR) engagement, intracellular calcium stores in the endoplasmic reticulum (ER) are depleted. This depletion triggers the opening of CRAC channels in the plasma membrane, leading to a sustained influx of extracellular calcium. This influx is essential for the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates NFAT, allowing its translocation into the nucleus.[3] In the nucleus, NFAT acts as a transcription factor, initiating the expression of various cytokine genes, including Interleukin-2 (IL-2), IL-4, IL-5, and Interferon-gamma (IFN-γ).[1][4]
BTP2 selectively inhibits this process by blocking the CRAC channels, thereby preventing the sustained increase in intracellular calcium.[1] This inhibition of SOCE prevents the activation of calcineurin and the subsequent nuclear translocation of NFAT, ultimately leading to a potent suppression of cytokine production.[1][4]
Figure 1: BTP2 signaling pathway in T-cell activation.
Quantitative Data: BTP2 Inhibition of Cytokine Release
The following table summarizes the inhibitory concentrations (IC50) of BTP2 on the production of various cytokines in primary human and murine immune cells. This data is essential for designing experiments and interpreting results.
| Cytokine | Cell Type | Species | Stimulus | IC50 (nM) | Reference |
| IL-2 | Jurkat T-cells | Human | Anti-CD3 mAb | ~100 (for Ca²⁺ influx) | [1] |
| IL-4 | Th2 T-cell clone (D10.G4.1) | Murine | Conalbumin | ~100 | [2] |
| IL-5 | Th2 T-cell clone (D10.G4.1) | Murine | Conalbumin | ~100 | [2] |
| IL-5 | Peripheral Blood Cells | Human | Phytohemagglutinin (PHA) | 125 | [5] |
| IL-13 | Peripheral Blood Cells | Human | Phytohemagglutinin (PHA) | 148 | [5] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.
-
Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
Resuspend the cells at the desired concentration for your experiment (e.g., 1 x 10⁶ cells/mL).
Figure 2: PBMC isolation workflow.
Protocol 2: In Vitro Cytokine Release Assay with BTP2 Treatment
This protocol details the treatment of primary immune cells with BTP2 followed by stimulation to induce cytokine release.
Materials:
-
Isolated PBMCs (from Protocol 1)
-
BTP2 (YM-58483) stock solution (e.g., 10 mM in DMSO)
-
Cell stimulation reagent (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-5)
Procedure:
-
Cell Seeding: Seed the isolated PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
BTP2 Pre-treatment:
-
Prepare serial dilutions of BTP2 in complete RPMI-1640 medium. A recommended starting concentration range is 1 nM to 10 µM to determine the optimal inhibitory concentration.
-
Add 50 µL of the BTP2 dilutions to the respective wells. For the vehicle control, add 50 µL of medium containing the same final concentration of DMSO as the highest BTP2 concentration.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare the cell stimulation reagent at 4x the final desired concentration in complete RPMI-1640 medium.
-
PHA: Final concentration of 1-5 µg/mL.
-
Anti-CD3/anti-CD28: Plate-bound anti-CD3 (1-10 µg/mL) with soluble anti-CD28 (1-5 µg/mL).
-
PMA/Ionomycin: Final concentration of 50 ng/mL PMA and 1 µM Ionomycin (Note: This bypasses the TCR signaling and directly increases intracellular calcium, so it may not be suitable for studying the specific effects of BTP2 on TCR-mediated activation).
-
-
Add 50 µL of the 4x stimulation reagent to each well. Include unstimulated control wells (add 50 µL of medium).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Analyze the cytokine levels in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 3: NFAT Translocation Assay in Jurkat T-cells
This protocol describes a method to visualize and quantify the inhibition of NFAT nuclear translocation by BTP2 in Jurkat T-cells, a human T-lymphocyte cell line.[4]
Materials:
-
Jurkat T-cells
-
BTP2 stock solution
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Complete RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against NFAT
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in complete RPMI-1640 medium.
-
Seed cells onto coverslips in a 24-well plate or in suspension for flow cytometry.
-
Pre-treat the cells with various concentrations of BTP2 (e.g., 10 nM - 1 µM) or vehicle control for 30-60 minutes.
-
-
Stimulation:
-
Stimulate the cells with PMA (20-50 ng/mL) and Ionomycin (1 µM) for 15-30 minutes to induce NFAT translocation.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.
-
Incubate with the primary anti-NFAT antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Analysis:
-
Microscopy: Mount the coverslips onto microscope slides and visualize the subcellular localization of NFAT. In unstimulated or BTP2-treated cells, NFAT will be predominantly in the cytoplasm. In stimulated cells without BTP2, NFAT will translocate to the nucleus.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The nuclear translocation can be quantified by measuring the increase in fluorescence intensity in the nuclear compartment.[6]
-
Conclusion
BTP2 is a powerful pharmacological tool for dissecting the role of store-operated calcium entry in the regulation of cytokine release from primary immune cells. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate signaling pathways governing immune responses. The ability of BTP2 to selectively inhibit SOCE and subsequent NFAT activation allows for a targeted investigation of calcium-dependent gene expression in T-cells and other immune cell types, paving the way for new discoveries in immunology and the development of innovative immunomodulatory therapies.
References
- 1. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. The suppressive effects of YM-58483/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect Measurement of CRAC Channel Activity Using NFAT Nuclear Translocation by Flow Cytometry in Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of YM-58483 in Mast Cell Degranulation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-58483, also known as BTP-2, is a potent and selective inhibitor of store-operated calcium entry (SOCE) through its action as a Calcium Release-Activated Calcium (CRAC) channel blocker.[1][2] In the context of mast cell biology, YM-58483 serves as a critical tool for investigating the signaling pathways that lead to degranulation, the process by which mast cells release histamine and other inflammatory mediators.[1][3] Mast cell activation and subsequent degranulation are central to allergic and inflammatory responses. This process is heavily dependent on a sustained increase in intracellular calcium concentration, which is primarily mediated by SOCE following the depletion of endoplasmic reticulum (ER) calcium stores.[4][5] YM-58483, by inhibiting CRAC channels, effectively attenuates this calcium influx, thereby preventing mast cell degranulation and the release of pro-inflammatory mediators.[1][3] These application notes provide a comprehensive overview of the use of YM-58483 in mast cell degranulation experiments, including detailed protocols and data presentation.
Mechanism of Action
YM-58483 specifically targets the ORAI1 protein, the pore-forming subunit of the CRAC channel.[1][3] The activation of these channels is initiated by the depletion of calcium from the ER, which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the plasma membrane and activates ORAI1, leading to a sustained influx of extracellular calcium. This rise in intracellular calcium is a critical downstream signal for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine, β-hexosaminidase, and other inflammatory mediators.[4][5] By blocking the ORAI1 channel, YM-58483 effectively uncouples ER calcium store depletion from the subsequent calcium influx, thus inhibiting mast cell degranulation.[1][3]
Data Presentation
The inhibitory effect of YM-58483 on mast cell degranulation has been quantified in various studies. The following table summarizes the key quantitative data from experiments using the human mast cell line, LAD2. Degranulation is typically assessed by measuring the release of the granular enzyme β-hexosaminidase.
| Cell Line | Activator | YM-58483 Concentration (µM) | % Inhibition of Degranulation (β-hexosaminidase release) | IC50 (µM) | Reference |
| LAD2 | Cortistatin-14 (CST-14) | 1 | Significant reduction | ~0.3 - 1 | [1][3] |
| LAD2 | Cortistatin-14 (CST-14) | 10 | Near complete inhibition | ~0.3 - 1 | [1][3] |
Experimental Protocols
Protocol 1: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This protocol is adapted from studies on LAD2 human mast cells and can be modified for other mast cell types.[1][6][7][8]
Materials:
-
LAD2 human mast cells
-
Complete cell culture medium (e.g., StemPro-34 SFM supplemented with penicillin/streptomycin, L-glutamine, and recombinant human stem cell factor (rhSCF))
-
Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)
-
YM-58483 (stock solution in DMSO)
-
Mast cell activator (e.g., Cortistatin-14, Substance P, Compound 48/80, or anti-IgE for sensitized cells)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Triton X-100 (1% v/v in Tyrode's buffer)
-
96-well cell culture plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture: Culture LAD2 cells according to standard protocols.
-
Cell Seeding: Centrifuge the cells and resuspend in Tyrode's buffer. Seed 5 x 10^4 cells per well in a 96-well plate in a final volume of 50 µL.
-
Inhibitor Pre-incubation: Prepare serial dilutions of YM-58483 in Tyrode's buffer. Add 50 µL of the YM-58483 solution to the respective wells and incubate for 30 minutes at 37°C. For the control wells, add 50 µL of Tyrode's buffer with the corresponding DMSO concentration.
-
Cell Stimulation: Prepare the mast cell activator at 2X the final desired concentration in Tyrode's buffer. Add 100 µL of the activator solution to each well.
-
Unstimulated Control: Add 100 µL of Tyrode's buffer.
-
Total Release Control: Add 100 µL of 1% Triton X-100.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzymatic Reaction: Add 50 µL of the PNAG substrate solution to each well containing the supernatant. Incubate for 60-90 minutes at 37°C.
-
Stopping the Reaction: Add 150 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation of Degranulation:
-
Percentage of β-hexosaminidase release = ((Absorbance of sample - Absorbance of unstimulated control) / (Absorbance of total release control - Absorbance of unstimulated control)) * 100
-
Mandatory Visualizations
Signaling Pathway of Mast Cell Degranulation and Inhibition by YM-58483
Caption: Signaling pathway of mast cell degranulation and the inhibitory action of YM-58483.
Experimental Workflow for Assessing YM-58483 Inhibition of Mast Cell Degranulation
Caption: Workflow for the β-hexosaminidase release assay to measure mast cell degranulation.
References
- 1. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 4. abmgood.com [abmgood.com]
- 5. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
Application Notes and Protocols for YM-58483 in In Vivo Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in preclinical in vivo mouse models of asthma. This document outlines the mechanism of action, suggested dosage, and detailed experimental protocols for evaluating the therapeutic potential of YM-58483 in allergic asthma. The provided information is intended to guide researchers in designing and executing robust in vivo studies to investigate the efficacy of CRAC channel inhibition as a therapeutic strategy for asthma.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines such as IL-4, IL-5, and IL-13. Calcium (Ca2+) signaling plays a critical role in the activation of various immune cells, including T lymphocytes and mast cells, which are key drivers of the asthmatic inflammatory cascade. YM-58483 (also known as BTP2) is a selective inhibitor of store-operated Ca2+ entry (SOCE) mediated by CRAC channels.[1] By blocking this pathway, YM-58483 effectively suppresses the activation of T cells and the subsequent production of pro-inflammatory cytokines, making it a promising candidate for the treatment of asthma and other inflammatory diseases.[1][2] While direct studies of YM-58483 in mouse models of asthma are limited in publicly available literature, data from other inflammatory mouse models and related species provide a strong basis for its application in this context.
Mechanism of Action
YM-58483 selectively inhibits the CRAC channel, which is essential for sustained Ca2+ influx into immune cells following the depletion of intracellular calcium stores. This influx is a critical downstream event following T-cell receptor (TCR) activation. By blocking the CRAC channel, YM-58483 prevents the sustained increase in intracellular Ca2+ required for the activation of calcineurin and the subsequent translocation of the Nuclear Factor of Activated T-cells (NFAT) to the nucleus. NFAT is a key transcription factor for the expression of Th2 cytokines, including IL-2, IL-4, and IL-5.[1] Therefore, YM-58483 effectively dampens the Th2-mediated inflammatory response that characterizes allergic asthma.
Data Presentation: YM-58483 Dosage in In Vivo Models
The following table summarizes the effective dosages of YM-58483 used in various in vivo inflammatory models. While a definitive dosage for a mouse asthma model has not been established in the reviewed literature, the data from other models provides a strong starting point for dose-ranging studies.
| Animal Model | Species | Route of Administration | Effective Dosage Range | Key Findings | Reference |
| Delayed-Type Hypersensitivity | Mouse | Oral (p.o.) | 1 - 10 mg/kg | Inhibition of the DTH response with an ED50 of 1.1 mg/kg. | [3] |
| Graft-versus-Host Disease | Mouse | Oral (p.o.) | 1 - 30 mg/kg | Inhibition of donor anti-host CTL activity and IFN-γ production. | |
| Antigen-Induced Asthma | Guinea Pig | Oral (p.o.) | 3 - 30 mg/kg | Suppression of airway hyperresponsiveness and bronchoconstriction. | [4] |
| Antigen-Induced Eosinophilia | Rat | Not Specified | Not Specified | Inhibition of antigen-induced eosinophil infiltration into airways. | [1] |
Note: Based on the available data, a starting dose range of 1-10 mg/kg administered orally is recommended for initial studies in a mouse model of asthma. Dose-response studies are crucial to determine the optimal dosage for a specific asthma model and endpoint.
Experimental Protocols
This section provides a detailed protocol for a common mouse model of allergic asthma induced by ovalbumin (OVA). This protocol can be adapted for use with other allergens, such as house dust mite (HDM).
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
Materials:
-
YM-58483
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
Vehicle for YM-58483 (e.g., 0.5% methylcellulose)
-
BALB/c mice (female, 6-8 weeks old)
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
The control group should receive an i.p. injection of saline with alum.
-
-
Drug Administration:
-
Prepare a suspension of YM-58483 in the chosen vehicle.
-
Beginning on day 20 and continuing daily until the end of the experiment, administer YM-58483 or vehicle to the mice via oral gavage. A recommended starting dose is 5 mg/kg.
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in sterile saline for 30 minutes using an ultrasonic nebulizer.
-
The control group should be challenged with saline aerosol.
-
-
Assessment of Airway Hyperresponsiveness (AHR) (Day 24):
-
Measure AHR in response to increasing concentrations of methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph or a forced oscillation technique system.
-
-
Sample Collection (Day 25):
-
Anesthetize the mice and collect blood via cardiac puncture for serum analysis (e.g., OVA-specific IgE).
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline. Collect the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine analysis (e.g., IL-4, IL-5, IL-13 via ELISA).
-
Perfuse the lungs and collect the tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Mandatory Visualizations
Signaling Pathway of YM-58483 in T-Cells
Caption: Signaling pathway of YM-58483 in T-cell activation.
Experimental Workflow for YM-58483 in a Mouse Model of Asthma
References
- 1. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
Application Notes and Protocols for Calcium Imaging with YM-58483 (BTP-2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing YM-58483, a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), in calcium imaging studies. Detailed protocols, quantitative data, and pathway diagrams are included to facilitate the design and execution of experiments aimed at investigating calcium signaling pathways.
Introduction to YM-58483
YM-58483, also known as BTP-2, is a pyrazole derivative that effectively blocks SOCE.[1][2] SOCE is a critical Ca2+ influx mechanism in non-excitable cells, initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca2+ sensor, stromal interaction molecule 1 (STIM1), and the plasma membrane Ca2+ channel, Orai1. YM-58483 specifically inhibits the calcium release-activated calcium (CRAC) channels, which are formed by Orai proteins, thereby preventing the sustained increase in intracellular Ca2+ that is crucial for various cellular processes, including T-cell activation, immune responses, and inflammatory mediator release.[1][2][3]
Quantitative Data: YM-58483 Inhibition of Calcium Influx
The inhibitory potency of YM-58483 varies across different cell types and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in various studies.
| Cell Line | Method of SOCE Activation | Ca2+ Indicator | IC50 Value | Reference |
| Jurkat (human T cell leukemia) | Thapsigargin | Not Specified | 100 nM | [2] |
| RBL-2H3 (rat basophilic leukemia) | DNP antigen | Not Specified | 460 nM (Histamine release) | [3][4] |
| RBL-2H3 (rat basophilic leukemia) | DNP antigen | Not Specified | 310 nM (Leukotriene production) | [3][4] |
| Human peripheral blood cells | Phytohemagglutinin-P (PHA) | Not Specified | 125 nM (IL-5 production) | [3] |
| Human peripheral blood cells | Phytohemagglutinin-P (PHA) | Not Specified | 148 nM (IL-13 production) | [3] |
| MDA-MB-231 (human breast cancer) | Thapsigargin | Not Specified | 2.8 µM | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical SOCE signaling pathway and a typical experimental workflow for a SOCE inhibition assay using YM-58483.
Experimental Protocols
The following are detailed protocols for performing calcium imaging experiments to assess the effect of YM-58483 on SOCE. These protocols are based on common methodologies and can be adapted for specific cell types and experimental setups.
Protocol 1: SOCE Measurement using Fluo-4 AM with a Fluorescence Microplate Reader
This protocol is suitable for high-throughput screening of SOCE inhibitors.
Materials:
-
Cells of interest plated in a 96-well plate
-
Fluo-4 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ca2+-free HBSS (supplemented with 1 mM EGTA)
-
Thapsigargin
-
YM-58483
-
CaCl2 solution (1 M)
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Plate cells in a 96-well clear-bottom black plate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells once with HBSS.
-
Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.
-
-
YM-58483 Treatment:
-
Prepare different concentrations of YM-58483 in Ca2+-free HBSS.
-
Add the YM-58483 solutions to the designated wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
-
Store Depletion and SOCE Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for approximately 1-2 minutes in Ca2+-free HBSS.
-
Add thapsigargin (e.g., 1-2 µM final concentration) to all wells to deplete ER Ca2+ stores. This will induce a transient increase in intracellular Ca2+.
-
Continue recording until the fluorescence returns to a stable baseline.
-
Add CaCl2 (e.g., 2 mM final concentration) to the wells to initiate SOCE.
-
Record the subsequent increase in fluorescence, which represents SOCE.
-
-
Data Analysis:
-
Calculate the magnitude of SOCE by subtracting the baseline fluorescence from the peak fluorescence after the addition of CaCl2.
-
Compare the SOCE in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.
-
Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM with a Fluorescence Microscope
This protocol allows for single-cell analysis and provides more detailed kinetic information.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ca2+-free HBSS (supplemented with 1 mM EGTA)
-
Thapsigargin
-
YM-58483
-
CaCl2 solution (1 M)
-
Inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the coverslip once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
Imaging and SOCE Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with Ca2+-free HBSS to establish a baseline fluorescence ratio (F340/F380).
-
Perfuse with Ca2+-free HBSS containing the desired concentration of YM-58483 for a set period.
-
Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS (with or without YM-58483) to deplete ER Ca2+ stores.
-
Once the intracellular Ca2+ levels have returned to a stable baseline, switch to a Ca2+-containing HBSS (e.g., 2 mM CaCl2) to measure SOCE.
-
Continuously record the F340/F380 ratio throughout the experiment.
-
-
Data Analysis:
-
Analyze the change in the F340/F380 ratio over time for individual cells or regions of interest.
-
Quantify parameters such as the peak amplitude of the SOCE response and the rate of Ca2+ entry.
-
Compare these parameters between control and YM-58483-treated cells.
-
Conclusion
YM-58483 is a valuable pharmacological tool for investigating the role of SOCE in various cellular functions. The protocols and data presented here provide a foundation for researchers to effectively utilize this inhibitor in their calcium imaging experiments. Careful optimization of experimental conditions, including cell type, dye concentration, and inhibitor incubation time, is recommended to achieve reliable and reproducible results.
References
- 1. rsc.org [rsc.org]
- 2. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BTP2 in Patch-Clamp Electrophysiology for CRAC Currents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium release-activated calcium (CRAC) channels are a crucial component of store-operated calcium entry (SOCE) in numerous cell types, playing a pivotal role in a wide array of physiological processes including T-cell activation, mast cell degranulation, and gene expression.[1] The primary molecular components of CRAC channels are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum (ER) Ca2+ sensors, and the Orai proteins that form the pore of the channel in the plasma membrane.[2][3] Upon depletion of ER Ca2+ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, leading to a sustained influx of Ca2+.[2][4]
BTP2 (also known as YM-58483) is a potent and selective inhibitor of CRAC channels.[5][6] It belongs to a series of bis(trifluoromethyl)pyrazole compounds and has been instrumental in elucidating the physiological roles of CRAC channels.[1] BTP2 blocks CRAC channel activity with high affinity, thereby inhibiting SOCE and downstream Ca2+-dependent signaling pathways, such as the activation of the nuclear factor of activated T-cells (NFAT).[1][6] These application notes provide a comprehensive guide for the use of BTP2 in patch-clamp electrophysiology to study CRAC currents.
Quantitative Data Summary
The inhibitory potency of BTP2 on CRAC currents can vary depending on the cell type, experimental conditions, and duration of exposure. Below is a summary of reported IC50 values and experimental conditions.
| Cell Type | IC50 Value | Experimental Conditions | Reference |
| Human T-cells | ~10 nM | Pre-incubation for 18-24 hours | [1][6] |
| Jurkat T-cells | 100 nM | Measured shortly after BTP2 treatment (few minutes) | [1] |
| RBL-2H3 cells | 590 nM | Fura-2 imaging | [7] |
Note: The inhibitory effect of BTP2 has been shown to be dependent on the external Ca2+ concentration, with higher concentrations of external Ca2+ reducing the inhibitory effect.[1] The time-dependent nature of the block suggests that longer incubation times can lead to more potent inhibition.[8]
Signaling Pathway and Experimental Workflow
CRAC Channel Activation Signaling Pathway
The following diagram illustrates the signaling cascade leading to the activation of CRAC channels upon ER store depletion.
References
- 1. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 3. Voltage clamp - Wikipedia [en.wikipedia.org]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Flow Cytometry Analysis of T-cells Treated with YM-58483
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the calcium release-activated Ca²⁺ (CRAC) channels.[1][2] In T-lymphocytes, the influx of extracellular calcium is a critical second messenger in the signaling cascade initiated by T-cell receptor (TCR) engagement. This sustained increase in intracellular calcium is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to cytokine production, proliferation, and effector functions.[3] By blocking CRAC channels, YM-58483 effectively abrogates this sustained calcium influx, thereby inhibiting downstream T-cell responses.[4] This makes YM-58483 a valuable tool for studying T-cell activation and a potential therapeutic agent for autoimmune diseases and inflammatory conditions.[4][5]
These application notes provide detailed protocols for the analysis of T-cells treated with YM-58483 using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations. The provided methodologies focus on three key aspects of T-cell function: intracellular calcium mobilization, cytokine production, and proliferation.
Mechanism of Action of YM-58483 in T-cells
Upon TCR activation by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER) membrane, causing the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ stores is sensed by STIM1 proteins, which then translocate to the plasma membrane and activate ORAI1, the pore-forming subunit of the CRAC channel. The opening of CRAC channels leads to a sustained influx of extracellular Ca²⁺, a crucial signal for T-cell activation. YM-58483 selectively blocks these CRAC channels, thus preventing the sustained increase in intracellular calcium required for downstream signaling events.
Mechanism of YM-58483 action in T-cells.
Quantitative Data Summary
The following tables summarize the reported inhibitory effects of YM-58483 on various T-cell functions.
Table 1: Inhibitory Concentration (IC₅₀) of YM-58483 on T-cell Functions
| Parameter | Cell Type | Stimulus | IC₅₀ | Reference |
| Sustained Ca²⁺ Influx | Jurkat T-cells | Thapsigargin | 100 nM | [1] |
| T-cell Proliferation | Mouse T-cells | Mixed Lymphocyte Reaction | 330 nM | |
| IL-2 Production | Jurkat T-cells | Anti-CD3 mAb | ~100 nM | [4] |
| IL-4 Production | Murine Th2 T-cell clone | Conalbumin | ~100 nM | [5] |
| IL-5 Production | Murine Th2 T-cell clone | Conalbumin | ~100 nM | [5] |
| IL-5 Production | Human whole blood cells | Phytohemagglutinin (PHA) | ~100 nM | [5] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration in T-cells following treatment with YM-58483 and subsequent stimulation. Fluorescent calcium indicators such as Indo-1 AM or Fluo-4 AM are used for this purpose.
Workflow for intracellular calcium measurement.
Materials:
-
T-cells (e.g., primary human T-cells, Jurkat cells)
-
Complete RPMI-1640 medium
-
YM-58483 (dissolved in DMSO)
-
Indo-1 AM or Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127 (for aiding dye loading)
-
T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PHA, or ionomycin)
-
Flow cytometer with UV (for Indo-1) or 488 nm laser (for Fluo-4)
Procedure:
-
Cell Preparation:
-
Wash T-cells and resuspend in pre-warmed serum-free RPMI-1640 medium at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a loading buffer containing Indo-1 AM (1-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%).
-
Add the loading buffer to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with pre-warmed complete RPMI-1640 medium to remove extracellular dye.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
-
YM-58483 Treatment:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add YM-58483 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) to the respective tubes.
-
Incubate at 37°C for 15-30 minutes.
-
-
Flow Cytometry Acquisition:
-
Equilibrate the flow cytometer with a tube of unstained cells.
-
Place a tube with dye-loaded cells on the cytometer and acquire a baseline fluorescence reading for 30-60 seconds.
-
While continuously acquiring, add the T-cell stimulus and continue to record data for 5-10 minutes.
-
-
Data Analysis:
-
For Indo-1, calculate the ratio of violet (calcium-bound) to blue (calcium-free) fluorescence over time.
-
For Fluo-4, plot the mean fluorescence intensity (MFI) over time.
-
Compare the calcium flux profiles of YM-58483-treated cells to the vehicle-treated control.
-
Protocol 2: Intracellular Cytokine Staining
This protocol outlines the procedure for detecting the production of intracellular cytokines (e.g., IL-2, IFN-γ) in T-cells treated with YM-58483.
Workflow for intracellular cytokine staining.
Materials:
-
T-cells
-
Complete RPMI-1640 medium
-
YM-58483
-
T-cell stimulation reagents (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture T-cells in complete RPMI-1640 medium.
-
Pre-treat cells with various concentrations of YM-58483 or vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate the T-cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) or anti-CD3/CD28 beads for 4-6 hours at 37°C.
-
For the last 2-4 hours of stimulation, add Brefeldin A (10 µg/mL) or Monensin (2 µM) to the culture to block cytokine secretion.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
-
Washing and Acquisition:
-
Wash the cells with permeabilization buffer and then resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell population of interest (e.g., CD4⁺ or CD8⁺).
-
Quantify the percentage of cells expressing the cytokine of interest in the YM-58483-treated samples compared to the control.
-
Protocol 3: T-cell Proliferation Assay (CFSE-based)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation in the presence of YM-58483. CFSE is a fluorescent dye that is equally distributed among daughter cells upon cell division, resulting in a halving of fluorescence intensity with each division.
Workflow for T-cell proliferation assay using CFSE.
Materials:
-
T-cells
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
YM-58483
-
T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PHA)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Wash T-cells and resuspend in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate in a 96-well plate.
-
Add various concentrations of YM-58483 or vehicle.
-
Add the T-cell stimulus.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Staining and Acquisition:
-
Harvest the cells and stain for surface markers as described in Protocol 2.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell population of interest.
-
Analyze the CFSE fluorescence histogram. Each peak represents a successive generation of divided cells.
-
Calculate the percentage of divided cells and the proliferation index for each condition.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of the CRAC channel inhibitor YM-58483 on T-cell function using flow cytometry. By accurately measuring key parameters such as intracellular calcium levels, cytokine production, and proliferation, these methods will facilitate a deeper understanding of the role of store-operated calcium entry in T-cell biology and aid in the development of novel immunomodulatory therapies.
References
Application Notes and Protocols: YM-58483 (BTP2) in High-Throughput Screening for Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1][2][3] CRAC channels are crucial for the activation of non-excitable cells, including T lymphocytes.[1][4][5] Upon T-cell receptor (TCR) engagement, a signaling cascade leads to the depletion of intracellular calcium stores in the endoplasmic reticulum, which in turn triggers the opening of CRAC channels and a sustained influx of extracellular Ca²⁺. This sustained calcium signal is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to cytokine production, proliferation, and differentiation of T cells.[6][7][8]
YM-58483 blocks this sustained Ca²⁺ influx, thereby exerting significant immunomodulatory and anti-inflammatory effects.[1][3] It has been shown to suppress the production of various cytokines, including IL-2, IL-4, IL-5, and IFN-γ, and to inhibit T-cell proliferation.[1][4][8][9] These properties make YM-58483 an invaluable tool for studying T-cell activation and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel immunomodulators targeting the CRAC channel pathway.
Data Presentation
The following table summarizes the in vitro efficacy of YM-58483 in various immunomodulatory assays.
| Assay | Cell Type | Stimulant | Parameter Measured | IC₅₀ (nM) | Reference |
| Sustained Ca²⁺ Influx | Jurkat T cells | Thapsigargin | Ca²⁺ influx | 100 | [1][6][7] |
| IL-2 Production | Jurkat T cells | - | NF-AT-driven promoter activity | ~100 | [6][7] |
| IL-4 Production | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | IL-4 secretion | ~100 | [2][9] |
| IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | IL-5 secretion | ~100 | [2][9] |
| IL-5 Production | Human whole blood cells | Phytohemagglutinin (PHA) | IL-5 secretion | ~100 | [2][9] |
| IL-5 Production | Human peripheral blood cells | Phytohemagglutinin (PHA) | IL-5 secretion | 125 | [2] |
| IL-13 Production | Human peripheral blood cells | Phytohemagglutinin (PHA) | IL-13 secretion | 148 | [2] |
| T-cell Proliferation | Mixed Lymphocyte Reaction (MLR) | Allogeneic cells | T-cell proliferation | 330 | [2][4][5] |
Signaling Pathway
Caption: CRAC Channel Signaling Pathway and the inhibitory action of YM-58483.
Experimental Protocols
High-Throughput Screening (HTS) Workflow for CRAC Channel Inhibitors
This protocol outlines a typical HTS workflow using a cell-based calcium flux assay to identify inhibitors of store-operated calcium entry.
Caption: High-Throughput Screening workflow for identifying CRAC channel inhibitors.
Calcium Flux Assay Protocol
This protocol is designed to measure changes in intracellular calcium in response to store depletion and its inhibition by YM-58483.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium with 10% FBS
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional)
-
YM-58483 (BTP2)
-
Thapsigargin (or anti-CD3 antibody for TCR-mediated activation)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
DMSO (vehicle control)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capability and injectors
Procedure:
-
Cell Preparation: Culture Jurkat T cells in RPMI-1640 medium. On the day of the assay, harvest cells in the logarithmic growth phase, wash with HBSS, and resuspend at a density of 1 x 10⁶ cells/mL in HBSS.
-
Dye Loading: Prepare a loading buffer containing a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 1-2.5 mM Probenecid in HBSS. Add an equal volume of loading buffer to the cell suspension and incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at low speed (e.g., 300 x g) for 3 minutes. Gently remove the supernatant and wash the cell pellet twice with fresh HBSS. After the final wash, resuspend the cells in HBSS to the initial density.
-
Plating and Compound Addition: Plate 100 µL of the dye-loaded cell suspension per well. Add various concentrations of YM-58483 (or other test compounds) to the wells. Include wells with DMSO as a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Calcium Measurement: a. Place the plate in a fluorescence microplate reader and establish a baseline fluorescence reading for 30-60 seconds. b. Using the instrument's injector, add a stimulant to induce SOCE. For a direct assessment of SOCE, use Thapsigargin (final concentration ~1-2 µM). c. Immediately begin recording the fluorescence intensity kinetically for at least 3-5 minutes to capture the calcium influx. d. For positive control wells, inject Ionomycin at the end of the run to elicit a maximal calcium response for data normalization. For negative controls, pre-incubate cells with EGTA to chelate extracellular calcium.
-
Data Analysis: Normalize the fluorescence signal (ΔF/F₀) and calculate the peak response or the area under the curve. Plot the response against the concentration of YM-58483 to determine the IC₅₀ value.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay measures the ability of YM-58483 to inhibit T-cell proliferation induced by allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics
-
YM-58483 (BTP2)
-
Cyclosporine A (positive control)
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well round-bottom plates
Procedure:
-
Cell Preparation: Isolate PBMCs from two unrelated healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Assay Setup: a. In a 96-well round-bottom plate, mix responder PBMCs from donor A (e.g., 1 x 10⁵ cells/well) with stimulator PBMCs from donor B (e.g., 1 x 10⁵ cells/well). The stimulator cells are typically irradiated to prevent their proliferation. b. Add serial dilutions of YM-58483 to the co-culture. Include wells with vehicle control (DMSO) and a positive control inhibitor like Cyclosporine A. c. Culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: a. Using ³H-thymidine: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. b. Using BrdU: Follow the manufacturer's protocol for the BrdU cell proliferation ELISA kit. This typically involves adding BrdU to the culture for the final 18-24 hours, followed by fixation, permeabilization, and detection with an anti-BrdU antibody.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of YM-58483 compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Cytokine Release Assay
This protocol measures the effect of YM-58483 on the production of cytokines like IL-2, IL-4, or IL-5 from activated T cells.
Materials:
-
Human PBMCs or a relevant T-cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
T-cell stimulant (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or Conalbumin for specific T-cell clones)
-
YM-58483 (BTP2)
-
ELISA kits for the cytokines of interest (e.g., IL-2, IL-4, IL-5)
-
96-well flat-bottom plates
Procedure:
-
Cell Plating and Treatment: Plate PBMCs or T cells (e.g., 2 x 10⁵ cells/well) in a 96-well flat-bottom plate. Add serial dilutions of YM-58483 and incubate for 30-60 minutes at 37°C.
-
Stimulation: Add the T-cell stimulant to the wells. For PBMCs, PHA (e.g., 1-5 µg/mL) can be used. For purified T cells or Jurkat cells, plate-bound anti-CD3 (e.g., 1-10 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) are commonly used.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time depends on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 400 x g) for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Quantify the concentration of the desired cytokine in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of YM-58483 compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
YM-58483 (BTP2) is a well-characterized, potent inhibitor of CRAC channels, making it an essential tool for high-throughput screening and immunological research. The provided protocols offer a framework for utilizing YM-58483 as a reference compound to identify and characterize novel immunomodulators targeting the store-operated calcium entry pathway. These assays can be adapted to various HTS platforms and are fundamental for the discovery of new therapeutics for autoimmune diseases, asthma, and other inflammatory conditions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 4. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo | CiNii Research [cir.nii.ac.jp]
- 6. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YM-58483 Technical Support Center: Troubleshooting Aqueous Solubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with YM-58483 (also known as BTP-2) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my YM-58483 not dissolving in my aqueous buffer?
A: YM-58483 is a hydrophobic molecule and is practically insoluble in water and aqueous buffers.[1][2] Direct dissolution in aqueous media is not a viable method for preparing working solutions.
Q2: What is the recommended solvent for making a stock solution?
A: The recommended solvent for preparing a high-concentration stock solution of YM-58483 is dimethyl sulfoxide (DMSO).[3] Ethanol is also a suitable solvent.[3][4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[2]
Q3: My YM-58483 precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A: Precipitation upon dilution is a common issue due to the compound's low aqueous solubility. To minimize this, try the following:
-
Increase the rate of mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.
-
Work with lower final concentrations: The effective concentration of YM-58483 in aqueous solutions is often limited. Attempting to make a high-concentration working solution may result in precipitation.
-
Warm the buffer slightly: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.
Q4: Can I increase the final concentration of DMSO to improve solubility?
A: While a higher concentration of DMSO in the final working solution can improve the solubility of YM-58483, it is generally not recommended. Most cell-based assays are sensitive to organic solvents, and a final DMSO concentration above 0.5% (v/v) can introduce artifacts or toxicity. Always determine the tolerance of your specific experimental system to DMSO and include a vehicle control with the same final DMSO concentration in your experiments.
Q5: How can I be sure my final solution has the desired concentration of dissolved YM-58483?
A: After preparing your final working solution, it is advisable to centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved precipitate. Use the supernatant for your experiment. This ensures that you are working with a homogenous solution and reduces variability. For critical applications, the exact concentration of the filtered supernatant can be determined using analytical methods like HPLC.
Quantitative Solubility Data
The solubility of YM-58483 varies between different organic solvents. The following table summarizes the maximum concentrations reported by various suppliers.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citations |
| DMSO | 100 - 199.37 | 30 - 84 | [2][3][4] |
| Ethanol | 100 | 10 - 42.13 | [3][4] |
| DMF | - | 30 | [4] |
| Water | Insoluble | Insoluble | [1][2] |
Note: The molecular weight of YM-58483 is 421.32 g/mol .[3][4] Solubility can vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out a precise amount of YM-58483 powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (For 1 mg of YM-58483, MW = 421.32, you will need 237.3 µL of DMSO).
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the YM-58483 powder.
-
Vortex or sonicate the solution until the compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[5]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Warm your desired aqueous buffer to the experimental temperature (e.g., room temperature or 37°C).
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the YM-58483 DMSO stock solution drop-by-drop.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
(Recommended) Centrifuge the final working solution at >10,000 x g for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant to use in your experiment. This will be your final working solution.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a step-by-step process for addressing solubility issues with YM-58483.
Signaling Pathway of YM-58483 Action
YM-58483 is a potent blocker of store-operated Ca²⁺ entry (SOCE).[5] It specifically inhibits the Calcium Release-Activated Calcium (CRAC) channels, which are crucial for T-cell activation and cytokine production.[4][6]
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BTP2 for CRAC Channel Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BTP2, a potent inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of BTP2 in your research.
Frequently Asked Questions (FAQs)
Q1: What is BTP2 and what is its primary mechanism of action?
A1: BTP2 (also known as YM-58483) is a potent, cell-permeable pyrazole compound that selectively inhibits store-operated Ca2+ entry (SOCE) by blocking CRAC channels.[1] The CRAC channel, composed of STIM1 (the Ca2+ sensor in the endoplasmic reticulum) and Orai1 (the pore-forming subunit in the plasma membrane), is crucial for Ca2+ signaling in many cell types, particularly immune cells like T-lymphocytes.[2][3] BTP2 is understood to inhibit CRAC channels from the extracellular space, thereby preventing the sustained Ca2+ influx required for downstream signaling events like the activation of the transcription factor NFAT and subsequent cytokine production.[2][4][5]
Q2: What is the recommended solvent and storage condition for BTP2?
A2: BTP2 is a solid that is soluble in DMSO (up to 5 mg/mL). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and store it at 2-8°C. Further dilutions should be made in the appropriate aqueous buffer or cell culture medium immediately before use.
Q3: Does BTP2 act from the intracellular or extracellular side of the cell?
A3: Experimental evidence from patch-clamp studies strongly suggests that BTP2 acts on the CRAC channel from the extracellular side.[4][5] Including BTP2 in the intracellular pipette solution did not inhibit CRAC channel currents, whereas its application to the external bath solution effectively blocked channel activity.[5][6]
Troubleshooting Guide
Q1: I am observing a different IC50 value for BTP2 than what is reported in the literature. Why is there such a wide range of reported IC50 values?
A1: The reported IC50 for BTP2 can vary significantly (from ~10 nM to the low micromolar range) due to several experimental factors.[2][4][6] Understanding these factors is key to optimizing its concentration:
-
Incubation Time: The inhibitory effect of BTP2 is time-dependent. Short incubation times (a few minutes) may result in higher IC50 values (e.g., 100 nM), while longer pre-incubation periods (18-24 hours) can lead to full inhibition at much lower concentrations (e.g., 10 nM).[2][6]
-
External Ca2+ Concentration: The potency of BTP2 is influenced by the concentration of extracellular calcium. Higher external Ca2+ levels can reduce the inhibitory effect of BTP2, leading to an apparent increase in the IC50 value.[2]
-
Cell Type: The specific cell line or primary cell type being used can influence the observed potency, potentially due to differences in CRAC channel expression levels or membrane properties. IC50 values have been reported in various cell types including Jurkat T cells, RBL-2H3 cells, and primary T-lymphocytes.[2][3][4]
Q2: I am concerned about off-target effects. Is BTP2 a completely selective CRAC channel inhibitor?
A2: While BTP2 is a potent and widely used CRAC channel inhibitor, it is not completely selective, especially at higher concentrations. It has been reported to inhibit TRPC3 and TRPC5 channels and activate TRPM4 channels.[4][6] In skeletal muscle, BTP2 has also been shown to have indirect effects on ryanodine receptor (RYR) function at concentrations above 5 µM.[7] It is crucial to use the lowest effective concentration and include appropriate controls to minimize and account for potential off-target effects.
Q3: My BTP2 solution appears to have precipitated in the cell culture medium. What can I do?
A3: BTP2 has limited solubility in aqueous solutions. To avoid precipitation, ensure your final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%). When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to facilitate dispersion. If solubility issues persist, consider preparing fresh dilutions for each experiment and visually inspecting the medium for any signs of precipitation before adding it to the cells.
Q4: The inhibitory effect of BTP2 in my experiment is not as potent as expected, even with optimized concentration and incubation time. What else could be wrong?
A4: If you are still experiencing suboptimal inhibition, consider the following:
-
Compound Stability: While stable as a solid and in DMSO stock, the stability of BTP2 in aqueous culture media over long incubation periods can be a factor. For very long experiments, replenishing the media with fresh BTP2 may be necessary.
-
Plastic Binding: Like many hydrophobic small molecules, BTP2 may adsorb to plastic labware.[8] This can reduce the effective concentration in your experiment. While often a minor effect, it can be more pronounced at very low nanomolar concentrations.
-
Experimental Readout: Ensure that your assay is specifically measuring store-operated Ca2+ entry. BTP2 does not inhibit Ca2+ release from internal stores, so the timing of its addition relative to store depletion is critical for observing its effect.[2][3]
Quantitative Data Summary
Table 1: Reported IC50 Values for BTP2-Mediated CRAC Channel Inhibition
| Cell Type | IC50 Value | Experimental Conditions | Reference |
| Human T-cells | ~10 nM | Pre-incubation for 18-24 hours | [2] |
| Jurkat T-cells | 100 nM | Inhibition of thapsigargin-induced Ca2+ influx (short incubation) | [2] |
| RBL-2H3 cells | 590 nM | Measurement of SOCE using Fura-2 | |
| Murine Th2 T cell clone | ~100 nM | Inhibition of IL-5 production | [1] |
Table 2: Selectivity Profile of BTP2
| Target Channel | Effect | Noted Concentration | Reference |
| CRAC (Orai1) | Inhibition | 10 nM - 1 µM | [2][4] |
| TRPC3 | Inhibition | IC50 = 4.21 µM | |
| TRPC5 | Inhibition | Not specified | [4] |
| TRPM4 | Activation | Not specified | [4] |
| Ryanodine Receptor (RYR) | Impaired function (indirect) | > 5 µM | [7] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Cellular Assays with BTP2
-
Preparation of BTP2 Stock Solution:
-
Dissolve BTP2 powder in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at 2-8°C.
-
-
Cell Preparation and Plating:
-
Culture cells of interest under standard conditions to the desired confluency.
-
Plate the cells in appropriate vessels (e.g., 96-well plates for fluorescence assays, coverslips for imaging or patch-clamp) and allow them to adhere if necessary.
-
-
BTP2 Incubation:
-
Prepare a working solution of BTP2 by diluting the DMSO stock into pre-warmed cell culture medium or physiological buffer to the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the BTP2-containing medium.
-
Incubate the cells for the desired period. For maximal potency, a pre-incubation time of 18-24 hours may be required.[2] For acute effects, shorter incubation times (e.g., 10-30 minutes) can be used.[5]
-
-
Measurement of CRAC Channel Activity (Example using a Ca2+ Indicator):
-
If not already present, load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Wash the cells with a Ca2+-free physiological buffer containing BTP2 (or vehicle).
-
Induce depletion of intracellular Ca2+ stores by adding an agent like thapsigargin (a SERCA pump inhibitor) in the continued presence of Ca2+-free buffer.
-
Initiate store-operated Ca2+ entry by re-adding a buffer containing physiological levels of Ca2+ (e.g., 1-2 mM).
-
Measure the change in intracellular Ca2+ concentration via fluorescence measurement. The inhibitory effect of BTP2 will be observed as a reduction in the Ca2+ influx upon re-addition of external Ca2+.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External (Bath) Solution: Contains physiological ion concentrations, including 2-20 mM Ca2+. BTP2 is added to this solution for extracellular application.
-
Internal (Pipette) Solution: Contains a Ca2+ chelator (e.g., EGTA or BAPTA) and an agent to deplete stores and activate CRAC channels (e.g., InsP3).[4]
-
-
Procedure:
-
Prepare cells on coverslips suitable for microscopy.
-
For testing extracellular blockade, pre-incubate cells with BTP2 (e.g., 10 µM for ~20 minutes) or add BTP2 directly to the bath solution during the recording.[5]
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship.[4][5]
-
CRAC channel currents (I_CRAC) will develop over several minutes as the internal solution diffuses into the cell and depletes the stores.
-
Compare the magnitude of I_CRAC in control (vehicle-treated) cells versus BTP2-treated cells to quantify the inhibitory effect.
-
Visualizations
Caption: BTP2 blocks the Orai1 pore, inhibiting Ca2+ influx and downstream NFAT signaling.
Caption: Standard experimental workflow for assessing BTP2 efficacy on SOCE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing YM-58483 Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing YM-58483, a potent and selective inhibitor of store-operated Ca2+ entry (SOCE) and Calcium Release-Activated Calcium (CRAC) channels, maintaining its solubility in culture media is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address and prevent the precipitation of YM-58483 in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my culture medium after adding YM-58483. What are the common causes?
A1: Precipitation of YM-58483, which is known to be insoluble in water, can occur in aqueous culture media due to several factors:
-
High Final Concentration: The final concentration of YM-58483 in the culture medium may have exceeded its solubility limit.
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock solution of YM-58483 to the aqueous culture medium can cause the compound to "crash out" of solution due to a sudden change in solvent polarity. This phenomenon is often referred to as "solvent shock."
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
High DMSO Concentration: While YM-58483 is soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells and may not be sufficient to keep the compound in solution when diluted.
-
Media Composition: Interactions with components in the culture medium, such as salts and proteins, can potentially reduce the solubility of YM-58483.
Q2: What is the recommended solvent for preparing a stock solution of YM-58483?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of YM-58483.[1][2][3] It is soluble in DMSO up to 100 mM.[2] Ethanol can also be used, with solubility up to 100 mM.[2] However, YM-58483 is insoluble in water.[1] For cell culture applications, using a high-purity, anhydrous grade of DMSO is recommended to minimize potential cytotoxicity and variability.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many researchers opting for concentrations of 0.1% or lower.[4] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: How can I prevent YM-58483 from precipitating when I add it to my culture medium?
A4: To prevent precipitation, follow these best practices for diluting your YM-58483 DMSO stock solution into the culture medium:
-
Use Pre-warmed Media: Always add the YM-58483 stock solution to culture medium that has been pre-warmed to 37°C.
-
Drop-wise Addition and Mixing: Add the required volume of the stock solution drop-by-drop to the medium while gently swirling or vortexing. This gradual introduction allows for better dispersion and reduces the risk of localized high concentrations that can lead to precipitation.
-
Serial Dilution: For very high concentrations or sensitive applications, consider performing a serial dilution. First, make an intermediate dilution of your stock in a small volume of pre-warmed medium, and then add this intermediate dilution to the final volume of your culture medium.
-
Keep Final DMSO Concentration Low: As mentioned, ensure the final DMSO concentration is within the tolerated range for your cells (ideally ≤ 0.1%).
Troubleshooting Guide
If you are still experiencing precipitation after following the best practices above, consider the following troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding YM-58483 stock to media. | Solvent Shock: The rapid change in solvent polarity is causing the compound to precipitate. | 1. Ensure the culture medium is pre-warmed to 37°C. 2. Add the DMSO stock solution very slowly, drop-by-drop, while continuously and gently mixing the medium. 3. Try preparing an intermediate dilution in a small volume of medium before adding to the final volume. |
| High Final Concentration: The desired working concentration of YM-58483 exceeds its solubility in the culture medium. | 1. Review the literature for typical working concentrations of YM-58483 for your cell type and application. Effective concentrations are often in the nanomolar to low micromolar range.[5] 2. Perform a dose-response experiment starting with a lower concentration. | |
| Precipitate forms over time in the incubator. | Compound Instability: The compound may be degrading or interacting with media components over time. | 1. Prepare fresh working solutions of YM-58483 in media for each experiment. 2. If the experiment requires long-term incubation, consider refreshing the media with newly prepared YM-58483 at intermediate time points. |
| Media Evaporation: Evaporation from the culture vessel can increase the concentration of all components, leading to precipitation. | 1. Ensure proper humidification in the incubator. 2. Use filtered caps on flasks and ensure plates are well-sealed to minimize evaporation. | |
| Variability in results between experiments. | Inconsistent Stock Solution: The stock solution may not be completely dissolved or may have precipitated upon storage. | 1. Before each use, visually inspect your DMSO stock solution for any crystals. If present, gently warm the vial (e.g., in a 37°C water bath) and vortex until fully dissolved. 2. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles.[5] Store aliquots at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM YM-58483 Stock Solution in DMSO
Materials:
-
YM-58483 powder (MW: 421.32 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of YM-58483 to prepare your desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, you would need 4.21 mg of YM-58483.
-
Aseptically weigh the calculated amount of YM-58483 powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to the tube.
-
Vortex the solution until the YM-58483 is completely dissolved. If necessary, you can gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Diluting YM-58483 into Culture Medium for a Final Concentration of 10 µM
Materials:
-
10 mM YM-58483 stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube
Procedure:
-
Determine the volume of your 10 mM stock solution needed to achieve a final concentration of 10 µM in your desired final volume of culture medium. For a 1:1000 dilution, you will add 1 µL of the 10 mM stock for every 1 mL of medium.
-
In a sterile conical tube, add the required volume of pre-warmed complete culture medium.
-
While gently swirling the conical tube, slowly add the calculated volume of the 10 mM YM-58483 stock solution drop-by-drop into the medium.
-
Continue to gently mix the solution for a few seconds to ensure it is homogeneous.
-
Visually inspect the medium to confirm that no precipitation has occurred.
-
The medium containing YM-58483 is now ready to be added to your cells.
Note: This will result in a final DMSO concentration of 0.1%. Always include a vehicle control in your experiments, which consists of the same volume of DMSO added to the culture medium without the YM-58483.
Data Presentation
Table 1: Solubility of YM-58483 in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[2] | 42.13 |
| Ethanol | 100[2] | 42.13 |
| Water | Insoluble[1] | Insoluble |
| DMF | ~71.2 | 30[3] |
Table 2: Physicochemical Properties of YM-58483
| Property | Value |
| Molecular Weight | 421.32 g/mol [2][3] |
| Formula | C15H9F6N5OS[2][3] |
| Appearance | Crystalline solid |
| CAS Number | 223499-30-7[2][3] |
Visualizations
Caption: Signaling pathway inhibited by YM-58483.
Caption: Experimental workflow for using YM-58483.
References
Technical Support Center: YM-58483 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-58483 (also known as BTP2). The information is designed to address common pitfalls and specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Preparation and Handling
Q1: I'm having trouble dissolving YM-58483. What is the recommended solvent and storage procedure?
A: YM-58483 can be challenging to dissolve and maintain in solution. Here are some key recommendations:
-
Solvents: YM-58483 is soluble in DMSO and ethanol, with a reported solubility of up to 100 mM in both.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.
-
DMSO Quality: Use fresh, high-quality, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of YM-58483.[2]
-
Stock Solution Storage: Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to one year for optimal stability.[2]
-
Precipitation in Media: When diluting the DMSO stock in aqueous cell culture media, precipitation can occur. To minimize this, ensure rapid and thorough mixing. It is also advisable to prepare fresh dilutions for each experiment. If you observe a precipitate, you can try aiding dissolution with gentle heating and/or sonication.[3]
Q2: How stable is YM-58483 in my experimental setup?
A: The stability of YM-58483 can be influenced by the experimental conditions. For in vitro assays, it is recommended to use freshly prepared dilutions from a frozen stock. For long-term in vivo studies, continuous administration using an osmotic pump has been successfully employed to maintain stable compound levels.[4]
Experimental Design and Interpretation
Q3: I am not seeing the expected inhibition of Store-Operated Calcium Entry (SOCE). What could be the reason?
A: Several factors could contribute to a lack of observable SOCE inhibition:
-
Cell Type Specificity: The contribution of SOCE to total calcium influx can vary significantly between different cell types. Confirm that your cell model has a robust and measurable SOCE that is sensitive to CRAC channel inhibition.
-
Concentration: YM-58483 potently inhibits CRAC channels with an IC50 of approximately 100 nM.[1][5][6][7][8][9] Ensure you are using a concentration within the effective range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Off-Target Effects at High Concentrations: At higher concentrations, YM-58483 may have off-target effects. For instance, in skeletal muscle, it has been shown to impair ryanodine receptor (RYR) function at higher concentrations.[10] It is crucial to use the lowest effective concentration to maintain selectivity for CRAC channels.
-
Experimental Protocol: The method used to induce and measure SOCE is critical. Thapsigargin is a commonly used agent to deplete intracellular calcium stores and activate SOCE.[5][6][7] Ensure your calcium imaging protocol is optimized for detecting sustained calcium influx.
Q4: My results from cell viability assays (e.g., MTT, XTT) are inconsistent or unexpected when using YM-58483. Why?
A: Tetrazolium-based viability assays, such as MTT, measure metabolic activity, which can be influenced by various factors beyond cytotoxicity.[11][12]
-
Metabolic Effects: YM-58483 inhibits signaling pathways that can regulate cellular metabolism.[11] A decrease in the signal from a metabolic assay may indicate a cytostatic effect (inhibition of proliferation) or reduced metabolic activity, rather than direct cell death.[11]
-
Assay Interference: The chemical structure of YM-58483 could potentially interfere with the assay reagents themselves.[11]
-
Alternative Assays: To confirm your results, consider using a non-metabolic viability assay, such as a trypan blue exclusion assay or a crystal violet assay, which measures total protein content.[11][13] An ATP-based assay (e.g., CellTiter-Glo®) can also be a more sensitive measure of on-target biological activity.[11]
Q5: I am observing unexpected effects on my cells that don't seem related to SOCE inhibition. What are the known off-target effects of YM-58483?
A: While YM-58483 is a selective CRAC channel inhibitor, it can exhibit off-target effects, particularly at higher concentrations.
-
TRPC Channels: YM-58483 has been reported to suppress TRPC3 and TRPC5 channels.[2]
-
TRPM4 Channels: Conversely, it has been shown to facilitate the TRPM4 channel.[2]
-
Voltage-Gated Calcium Channels: YM-58483 is significantly more selective for SOC channels compared to voltage-operated Ca2+ channels.[6]
-
Ryanodine Receptors (RYRs): In skeletal muscle, higher concentrations of YM-58483 can indirectly impair RYR function.[10]
To mitigate off-target effects, it is crucial to perform dose-response experiments and use the lowest effective concentration that selectively inhibits CRAC channels.
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 for SOCE Inhibition | 100 nM | Thapsigargin-induced Ca2+ influx in Jurkat T cells | [1][5][6][7][8] |
| IC50 for IL-2 Production | ~100 nM | Jurkat cells | [2][6] |
| IC50 for IL-4 & IL-5 Production | ~100 nM | Murine Th2 T cell clone (D10.G4.1) | [3][14] |
| IC50 for T-cell Proliferation | 12.7 nM | One-way mixed lymphocyte reaction | [9] |
| IC50 for Histamine Release | 460 nM | IgE-primed RBL-2H3 cells | [3][15] |
| IC50 for Leukotriene Production | 310 nM | IgE-primed RBL-2H3 cells | [3][15] |
| Solubility in DMSO | up to 100 mM | [1] | |
| Solubility in Ethanol | up to 100 mM | [1] |
Experimental Protocols
Protocol 1: In Vitro SOCE Inhibition Assay using Calcium Imaging
This protocol describes a general method for measuring the effect of YM-58483 on SOCE in a cell line such as Jurkat T cells.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+ and Mg2+)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Thapsigargin
-
YM-58483
-
DMSO (anhydrous)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Methodology:
-
Cell Preparation: Culture Jurkat T cells to the desired density. On the day of the experiment, harvest the cells and wash them with calcium-free buffer.
-
Dye Loading: Resuspend the cells in calcium-free buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127). Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells twice with calcium-free buffer to remove excess dye.
-
Compound Incubation: Resuspend the dye-loaded cells in calcium-free buffer and plate them in a 96-well plate. Add varying concentrations of YM-58483 (prepared from a DMSO stock) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a plate reader or microscope (e.g., excitation at 488 nm and emission at 520 nm for Fluo-4).
-
Store Depletion: To deplete intracellular calcium stores, add thapsigargin (e.g., 1-2 µM) to the wells while continuing to record the fluorescence. This should induce a transient increase in intracellular calcium due to release from the endoplasmic reticulum.
-
SOCE Measurement: After the fluorescence signal from store release has returned to near baseline, add a calcium-containing solution (e.g., 2 mM CaCl2) to the wells to initiate SOCE.
-
Data Analysis: Record the sustained increase in fluorescence, which represents SOCE. Compare the rate and amplitude of the calcium influx in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.
Protocol 2: Cell Viability Assessment using Crystal Violet Assay
This protocol provides an alternative to metabolic assays for determining cell viability after treatment with YM-58483.
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
YM-58483
-
DMSO (anhydrous)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 20% methanol
-
33% Acetic Acid
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of YM-58483 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Washing: After the treatment period, carefully remove the culture medium and gently wash the cells once with PBS.
-
Fixation: Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Washing: Wash the fixed cells three times with deionized water. Ensure the plate is completely dry after the final wash.
-
Staining: Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Extensively wash the plate with deionized water until the water runs clear to remove excess stain. Allow the plate to dry completely.
-
Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Figure 1: Signaling pathway of Store-Operated Calcium Entry (SOCE) and the inhibitory action of YM-58483.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 6. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. YM-58483 | CRAC channel inhibitor | Probechem Biochemicals [probechem.com]
- 9. YM-58483 (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 10. rupress.org [rupress.org]
- 11. benchchem.com [benchchem.com]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The suppressive effects of YM-58483/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
BTP2 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with BTP2 (also known as YM-58483) treatment.
Frequently Asked Questions (FAQs)
Q1: My cells show incomplete inhibition of calcium influx after BTP2 treatment. What could be the reason?
A1: While BTP2 is a potent inhibitor of store-operated calcium entry (SOCE) mediated by CRAC (Orai1) channels, it also exhibits activity against other calcium channels.[1][2] Incomplete inhibition could arise from several factors:
-
Presence of BTP2-insensitive channels: Your cells might express other calcium entry pathways that are not blocked by BTP2. BTP2 is known to suppress CRAC, TRPC3, and TRPC5 channels, but it does not affect voltage-operated Ca²⁺ entry, K⁺ channels, or Cl⁻ channels.[1]
-
Concentration-dependent effects: The inhibitory effect of BTP2 is concentration-dependent. You may need to optimize the concentration for your specific cell type and experimental conditions.
-
Experimental setup: Ensure that your experimental protocol for inducing SOCE is robust. This typically involves depleting intracellular calcium stores with an agent like thapsigargin or ionomycin in a calcium-free medium, followed by the re-addition of extracellular calcium.
Q2: I am observing unexpected effects on cell viability or function that don't seem related to SOCE inhibition. What are the potential off-target effects of BTP2?
A2: BTP2 has been reported to have several off-target or SOCE-independent effects that could explain unexpected cellular responses:
-
Effects on Ryanodine Receptors (RYRs): In skeletal muscle, BTP2 has been shown to have multiple effects on Ca²⁺ handling, including indirect effects on the activity of the RYR.[3][4][5] This can impact calcium release from the sarcoplasmic reticulum.
-
Antiviral Activity: BTP2 has been found to restrict the replication of Tulane virus and human norovirus in a manner independent of SOCE, suggesting it may target viral structural proteins.[6][7]
-
Modulation of TRP Channels: Besides TRPC3 and TRPC5, BTP2 may affect other TRP channel family members.[1] The specific TRP channel expression profile of your cells could influence the observed phenotype.
-
Impact on Fc Gamma Receptor (FcγR) Signaling: BTP2 can inhibit FcγR-mediated responses in primary macrophages, suggesting a role in modulating immune complex-induced inflammation beyond general SOCE inhibition in lymphocytes.[8]
Q3: I am using BTP2 in an immunology-focused assay (e.g., cytokine release) and the results are not as expected. What should I consider?
A3: BTP2 is known to suppress the production of various cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) and T-cell proliferation by inhibiting SOCE.[1] However, unexpected results in immunological assays could be due to:
-
Differential sensitivity of immune cell subsets: Different immune cells may exhibit varying dependence on SOCE for their activation and function. The specific cell types involved in your assay will influence the outcome of BTP2 treatment.
-
SOCE-independent effects on immune signaling: As mentioned, BTP2 can modulate FcγR signaling, which could play a role in antibody-based assays or experiments involving immune complexes.[8]
-
Kinetics of inhibition: The timing of BTP2 addition relative to cellular activation is crucial. Ensure that the pre-incubation time is sufficient for the inhibitor to exert its effect before the stimulus is applied.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| BTP2 solution instability | Prepare fresh BTP2 solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, density, and media composition between experiments. |
| Inconsistent timing of treatment | Standardize the pre-incubation time with BTP2 before adding the stimulus. |
Problem 2: Higher than expected cell death.
| Potential Cause | Troubleshooting Step |
| Off-target cytotoxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration of BTP2 for your cell line. Consider that some cell types may be more sensitive to off-target effects. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level. |
| Interaction with other compounds | If co-treating with other drugs, consider potential synergistic toxic effects. |
Data Presentation
Table 1: Reported IC₅₀ Values of BTP2 in Different Experimental Systems
| Target/Process | Cell Type/System | IC₅₀ | Reference |
| T cell proliferation (MLR) | Mouse splenocytes | 330 nM | [9] |
| IL-2 Production | Jurkat T cells | Potent inhibition noted | [1] |
| Anti-CD3 induced Ca²⁺ influx | Jurkat T cells | Selective blocker | [1] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro BTP2 Treatment
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
BTP2 Preparation: Prepare a stock solution of BTP2 in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the desired concentration of BTP2 or vehicle control. Incubate for a specified period (e.g., 30 minutes at 37°C) to allow for inhibitor uptake and target engagement.[1]
-
Stimulation: Add the experimental stimulus (e.g., thapsigargin, ionomycin, antigen, or antibody) to the wells.
-
Assay: Proceed with the specific downstream assay (e.g., calcium imaging, cytokine measurement, proliferation assay).
Visualizations
Caption: BTP2 inhibits store-operated calcium entry by blocking Orai1 channels.
Caption: A logical workflow for troubleshooting unexpected results with BTP2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The CRAC channel inhibitor BTP2 restricts Tulane virus and human norovirus replication independent of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pyrazole Derivative BTP2 Attenuates IgG Immune Complex-induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-58483 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through Calcium Release-Activated Calcium (CRAC) channels.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for YM-58483 powder?
A1: For long-term stability, YM-58483 powder should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two to four years.[1][2]
Q2: How should I store YM-58483 once it is dissolved in a solvent?
Q3: In which solvents is YM-58483 soluble?
A3: YM-58483 is soluble in DMSO and ethanol.[7][8] It is practically insoluble in water.[3][9] For in vivo studies, a homogeneous suspension can be prepared using vehicles like CMC-Na.[3][9]
Q4: What is the primary mechanism of action of YM-58483?
A4: YM-58483 is a selective blocker of store-operated Ca²⁺ entry (SOCE). It inhibits the function of Calcium Release-Activated Calcium (CRAC) channels, which are composed of STIM1 and ORAI1 proteins.[10] This blockade prevents the sustained influx of calcium into the cell following the depletion of intracellular calcium stores, thereby modulating downstream signaling pathways.[11]
Q5: Are there any known degradation products of YM-58483?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | YM-58483 has low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous experimental buffer is kept to a minimum (typically <0.5%) to maintain solubility. Prepare the final dilution from a high-concentration stock solution just before use. |
| Inconsistent or No Inhibitory Effect | 1. Improper storage leading to degradation.2. Incorrect concentration used.3. Insufficient pre-incubation time. | 1. Verify that the compound has been stored correctly as per the guidelines. Use a fresh aliquot if possible.2. Confirm the final concentration in your assay. The IC₅₀ for CRAC channel inhibition is approximately 100 nM.[1][10][11]3. Pre-incubate the cells with YM-58483 for a sufficient period (e.g., 30 minutes) before stimulating store-operated calcium entry.[3] |
| Cell Toxicity Observed | The concentration of YM-58483 or the solvent (e.g., DMSO) is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. Ensure the final solvent concentration is well-tolerated by your cells. |
| Variability in Fluorescence Readings (Calcium Assays) | 1. Uneven loading of calcium indicator dye (e.g., Fura-2 AM).2. Phototoxicity or photobleaching. | 1. Ensure homogenous cell suspension during dye loading and optimize loading time and concentration. The use of a non-ionic detergent like Pluronic F-127 can aid in dye dispersion.[7]2. Minimize exposure of fluorescently labeled cells to excitation light. Use the lowest possible light intensity and exposure time. |
Data Summary Tables
Table 1: Storage and Stability of YM-58483
| Form | Storage Temperature | Reported Stability | Citations |
| Powder | -20°C | ≥ 4 years | [1] |
| Powder | -20°C | ≥ 2 years | [2][6] |
| Powder | -20°C | 3 years | [3][9] |
| In Solvent | -80°C | 1 year | [3] |
| In Solvent | -20°C | 1 month | [3] |
Table 2: Solubility of YM-58483
| Solvent | Maximum Concentration | Citations |
| DMSO | 100 mM | [7][8] |
| DMSO | 84 mg/mL (~199 mM) | [3][9] |
| DMSO | 125 mg/mL (~297 mM) | [4] |
| Ethanol | 100 mM | [7][8] |
| Ethanol | 42 mg/mL (~100 mM) | [3][9] |
| Water | Insoluble | [3][9] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Influx using Fura-2 AM
This protocol provides a general guideline for measuring store-operated calcium entry in cultured cells. Optimization for specific cell types and equipment is recommended.
Materials:
-
YM-58483
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Fura-2 AM
-
Pluronic F-127 (optional)
-
Anhydrous DMSO
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer
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Thapsigargin or another SERCA pump inhibitor to induce store depletion
-
Calcium-free HBSS
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HBSS containing CaCl₂
-
Probenecid (optional, to prevent dye leakage)
-
Adherent or suspension cells
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (e.g., 80-90%) in a suitable format (e.g., 96-well black-walled, clear-bottom plates).
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1-5 mM) in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution into HBSS to a final concentration of 1-5 µM. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.[7]
-
Remove the culture medium, wash the cells once with HBSS, and add the Fura-2 AM loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.[8]
-
-
De-esterification:
-
Remove the loading buffer and wash the cells twice with HBSS.
-
Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester.[7]
-
-
YM-58483 Incubation:
-
Replace the buffer with calcium-free HBSS containing the desired concentrations of YM-58483 or vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at room temperature.
-
-
Measurement of Store-Operated Calcium Entry:
-
Place the plate in the fluorescence reader/microscope.
-
Begin recording the ratio of fluorescence intensities (F340/F380).
-
Add a store-depleting agent (e.g., 1 µM Thapsigargin) to the calcium-free buffer to release calcium from the endoplasmic reticulum.
-
After the intracellular calcium levels return to baseline, add CaCl₂ (to a final concentration of e.g., 2 mM) to the buffer to initiate store-operated calcium entry.
-
Continue recording the fluorescence ratio to measure the influx of extracellular calcium.
-
-
Data Analysis: The change in the F340/F380 ratio is proportional to the intracellular calcium concentration. The inhibitory effect of YM-58483 is determined by comparing the rise in the fluorescence ratio in YM-58483-treated cells to that in vehicle-treated cells after the addition of extracellular calcium.
Protocol 2: NFAT Reporter Assay for T-Cell Activation
This protocol describes a general method to assess the effect of YM-58483 on T-cell activation using an NFAT-luciferase reporter cell line (e.g., Jurkat-NFAT-Luc).
Materials:
-
Jurkat-NFAT-Luciferase reporter cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3 antibody, Phorbol 12-myristate 13-acetate (PMA), and Ionomycin)
-
YM-58483
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating: Seed the Jurkat-NFAT-Luc cells in a 96-well plate at a density of approximately 1 x 10⁵ cells per well.
-
Compound Treatment:
-
Prepare serial dilutions of YM-58483 in culture medium. Also, prepare a vehicle control (DMSO).
-
Add the YM-58483 dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
-
-
T-Cell Stimulation:
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the NFAT transcriptional activity. The inhibitory effect of YM-58483 is calculated by comparing the luminescence in the compound-treated wells to the vehicle-treated (stimulated) wells.
Visualizations
Caption: Diagram of a resting cell's calcium signaling components.
Caption: YM-58483 mechanism of action on the CRAC signaling pathway.
Caption: General experimental workflow for using YM-58483.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. hellobio.com [hellobio.com]
- 9. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YM-58483 (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 11. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a novel NFAT-GFP reporter platform useful for the functional avidity maturation of HLA class II-restricted TCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.de [promega.de]
Technical Support Center: BTP2 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the cytotoxicity of BTP2.
Frequently Asked Questions (FAQs)
Q1: What is BTP2 and what is its primary mechanism of action?
BTP2, also known by its designation YM-58483, is a potent and selective inhibitor of store-operated calcium entry (SOCE).[1][2][3] It primarily functions by blocking calcium release-activated calcium (CRAC) channels, which are crucial for regulating calcium influx in non-excitable cells like lymphocytes.[2][3][4] This inhibition of calcium signaling can suppress immune cell activation, proliferation, and cytokine production.[1][2][3][5]
Q2: Which cell viability assays are recommended for assessing BTP2 cytotoxicity?
Standard colorimetric and enzymatic assays are suitable for assessing BTP2 cytotoxicity. The most commonly used include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity in viable cells.[6]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A second-generation tetrazolium salt assay that produces a water-soluble formazan, simplifying the protocol.
-
LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
The choice of assay may depend on the specific cell type and experimental goals. It is often advisable to use two different types of assays to confirm results.
Q3: What is the solubility of BTP2 for in vitro experiments?
BTP2 (YM-58483) is soluble in DMSO and ethanol, typically up to 100 mM.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final desired concentrations in the cell culture medium.
Q4: What are the known IC50 values for BTP2?
The reported IC50 values for BTP2 are primarily for its inhibitory effects on calcium signaling and immune cell function, not direct cytotoxicity.
-
CRAC Channel Inhibition: ~100 nM for thapsigargin-induced Ca2+ influx.[2][3][4]
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T-cell Proliferation: ~330 nM in a mixed lymphocyte reaction.[1][5]
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Cytokine Production (IL-5, IL-13): ~125-148 nM in human peripheral blood cells.[1]
Data Presentation
As direct cytotoxicity data for BTP2 is limited in publicly available literature, the following table is provided as a template for researchers to present their empirically determined IC50 values.
| Cell Line | Assay Type | Incubation Time (hours) | BTP2 IC50 (µM) [95% CI] | Notes |
| Example: Jurkat | MTT | 48 | [Insert experimental value] | T-cell leukemia |
| Example: A549 | MTS | 72 | [Insert experimental value] | Lung carcinoma |
| Example: PBMC | LDH | 24 | [Insert experimental value] | Primary cells |
| Example: HEK293 | MTT | 48 | [Insert experimental value] | Non-cancer line |
Experimental Workflow for BTP2 Cytotoxicity Assessment
The following diagram outlines a general workflow for assessing the cytotoxicity of BTP2 using a 96-well plate-based viability assay.
Workflow for BTP2 cytotoxicity testing.
BTP2-Induced Cytotoxicity Signaling Pathway
BTP2's inhibition of SOCE can lead to apoptosis through the intrinsic (mitochondrial) pathway. The disruption of calcium homeostasis can induce mitochondrial stress, leading to the release of pro-apoptotic factors.
BTP2-induced apoptotic signaling pathway.
Troubleshooting Guides
General Troubleshooting for Viability Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" in 96-well plates. | 1. Ensure a homogenous single-cell suspension before and during plating. 2. Calibrate pipettes regularly; use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity. |
| Low Absorbance/Signal | 1. Too few cells seeded. 2. Cells are not proliferating. 3. Insufficient incubation time with assay reagent. | 1. Optimize cell seeding density for your specific cell line and assay duration. 2. Ensure cells are healthy and in the exponential growth phase before starting the experiment. 3. Follow the assay protocol for the recommended incubation time; you may need to optimize this for your cell line. |
| High Background Signal | 1. Contamination (bacterial or fungal). 2. Phenol red in media interfering with colorimetric readings. 3. Serum components in media reacting with assay reagents. | 1. Regularly check cultures for contamination; practice good aseptic technique. 2. Use phenol red-free medium for the assay incubation steps. 3. Use serum-free medium during the assay incubation if possible, or run appropriate background controls. |
BTP2-Specific Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in Culture Medium | 1. BTP2 concentration exceeds its solubility limit in aqueous media. 2. Interaction of BTP2 with media components. | 1. Ensure the final concentration of DMSO (from the BTP2 stock) is low (typically <0.5%) and consistent across all wells. 2. Visually inspect the wells after adding BTP2. If precipitation occurs, consider lowering the highest concentration or using a different solvent system if compatible with your cells. |
| Unexpectedly High Viability at High BTP2 Concentrations (MTT/MTS Assay) | 1. BTP2 may interfere with mitochondrial reductases, leading to an artificial increase in formazan production. 2. The color of BTP2 might interfere with the absorbance reading. | 1. Run a cell-free control: add BTP2 to media in a well without cells, then perform the MTT/MTS assay to see if BTP2 directly reduces the tetrazolium salt. 2. Run a background control with BTP2 in media to measure its intrinsic absorbance at the assay wavelength. Subtract this value from your experimental readings. |
| Discrepancy Between MTT/MTS and LDH Results | 1. BTP2 may have a cytostatic (inhibiting proliferation) rather than a cytotoxic (cell-killing) effect at certain concentrations. 2. BTP2's mechanism (calcium channel blockade) might affect mitochondrial function without immediately compromising membrane integrity. | 1. MTT/MTS assays measure metabolic activity, which can decrease due to cytostatic effects. LDH assays only measure cell death (membrane rupture). Consider the different endpoints of the assays when interpreting results. 2. Use a third assay, such as a caspase activation assay, to confirm apoptosis induction. |
| Vehicle (DMSO) Control Shows Cytotoxicity | 1. The final concentration of DMSO is too high. 2. The specific cell line is highly sensitive to DMSO. | 1. Ensure the final DMSO concentration is kept at a minimum (ideally ≤0.1%) and is the same for all treatment and vehicle control wells. 2. Perform a DMSO dose-response curve for your cell line to determine the maximum non-toxic concentration. |
Experimental Protocols
MTT Assay Protocol for BTP2 Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
BTP2 Treatment:
-
Prepare a 10 mM stock solution of BTP2 in sterile DMSO.
-
Perform serial dilutions of the BTP2 stock in complete culture medium to achieve 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the BTP2 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest BTP2 dose) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
LDH Assay Protocol for BTP2 Cytotoxicity
-
Cell Seeding and BTP2 Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to also set up controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Do not disturb the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
Adjusting YM-58483 incubation time for optimal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YM-58483?
A1: YM-58483, also known as BTP2, is a selective blocker of store-operated Ca2+ entry (SOCE).[1][2] It potently and selectively inhibits CRAC channels, which are crucial for mediating sustained calcium influx in non-excitable cells like lymphocytes following the depletion of intracellular calcium stores.[3][4] This inhibition of Ca2+ influx subsequently suppresses downstream signaling pathways, leading to the modulation of immune responses.[5][6]
Q2: What are the common applications of YM-58483 in research?
A2: YM-58483 is widely used as a tool to study the role of CRAC channels and SOCE in various cellular processes. Its applications include:
-
Inhibiting T-cell activation, proliferation, and cytokine production (e.g., IL-2, IL-4, IL-5).[2][5][6]
-
Studying inflammatory and autoimmune responses.[7]
-
Investigating allergic responses, such as in models of asthma.[4][5]
-
Exploring its potential as an analgesic agent.[3]
Q3: What is a typical effective concentration or IC50 value for YM-58483?
A3: The half-maximal inhibitory concentration (IC50) of YM-58483 varies depending on the cell type and the specific process being measured. For inhibition of thapsigargin-induced sustained Ca2+ influx, the IC50 is consistently reported to be around 100 nM.[4][6] IC50 values for other biological responses are summarized in the table below.
Troubleshooting Guide: Optimizing YM-58483 Incubation Time
A critical parameter for achieving optimal and reproducible inhibition with YM-58483 is the pre-incubation time before cell stimulation. This guide provides a systematic approach to determine the ideal incubation period for your specific experimental setup.
Issue: Inconsistent or suboptimal inhibition with YM-58483.
This issue can arise from an inadequate incubation time, which may not be sufficient for the inhibitor to effectively engage with its target before the cellular activation process is initiated.
Solution: Perform a time-course experiment to determine the optimal pre-incubation time.
The following experimental protocol outlines a general procedure to systematically evaluate the effect of different pre-incubation times on the inhibitory activity of YM-58483.
Experimental Protocols
Protocol 1: Determination of Optimal YM-58483 Incubation Time
Objective: To determine the pre-incubation time that results in the most potent and consistent inhibition of a specific cellular response by YM-58483.
Materials:
-
Cells of interest (e.g., Jurkat T-cells, primary lymphocytes)
-
Cell culture medium
-
YM-58483 stock solution (e.g., in DMSO)
-
Cell stimulation agent (e.g., Thapsigargin, anti-CD3 antibody, ionomycin)
-
Assay-specific reagents (e.g., Calcium indicator dyes like Fura-2 AM, antibodies for flow cytometry, ELISA kits for cytokine detection)
-
Multi-well plates (e.g., 96-well)
-
Incubator (37°C, 5% CO2)
-
Plate reader, flow cytometer, or other relevant detection instrument
Procedure:
-
Cell Preparation: Plate your cells at the desired density in a multi-well plate and allow them to equilibrate under standard culture conditions.
-
YM-58483 Dilution: Prepare a series of dilutions of YM-58483 in your cell culture medium. It is recommended to test a range of concentrations around the expected IC50 value.
-
Time-Course Incubation:
-
For each YM-58483 concentration, set up multiple identical wells.
-
Add the diluted YM-58483 to the wells at different time points before the addition of the stimulus. For example, you can test pre-incubation times of 5, 15, 30, 60, and 120 minutes. A common starting point for many cell types is a 30-minute pre-incubation.[2]
-
-
Cell Stimulation: At time zero (after the longest pre-incubation time has elapsed), add the stimulating agent to all wells simultaneously (except for negative controls).
-
Incubation with Stimulus: Incubate the plate for the appropriate duration required for the cellular response to occur (e.g., calcium influx, cytokine production). This time will be dependent on your specific assay.
-
Assay Measurement: Perform the assay to measure the cellular response. This could involve measuring intracellular calcium levels, expression of activation markers, or quantification of secreted cytokines.
-
Data Analysis:
-
For each pre-incubation time, plot the dose-response curve for YM-58483.
-
Calculate the IC50 value for each pre-incubation time.
-
The optimal pre-incubation time is the shortest duration that yields the lowest and most consistent IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values for YM-58483
| Target/Process | Cell Type/Model | IC50 Value | Reference |
| Thapsigargin-induced Ca2+ influx | Jurkat T-cells | 100 nM | [4][6] |
| T-cell proliferation (MLR) | Mouse splenocytes | 330 nM | [1][7] |
| T-cell proliferation | 12.7 nM | ||
| IL-5 & IL-13 production | Human peripheral blood cells | 125 nM & 148 nM | [1] |
| IL-4 & IL-5 production | Murine Th2 T-cell clone | ~100 nM | [5] |
| Histamine release | RBL-2H3 cells | 460 nM | [1] |
| Leukotriene production | RBL-2H3 cells | 310 nM | [1] |
Visualizations
Signaling Pathway of YM-58483 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming vehicle control issues with DMSO-dissolved YM-58483
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing YM-58483 dissolved in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming vehicle control issues.
Frequently Asked Questions (FAQs)
Q1: What is YM-58483 and what is its primary mechanism of action?
Q2: Why is DMSO a commonly used vehicle for YM-58483?
YM-58483 is a hydrophobic compound with low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including YM-58483, making it suitable for creating stock solutions for both in vitro and in vivo experiments.[1][7][8] YM-58483 is soluble in DMSO up to 125 mg/mL.[1]
Q3: What are the potential off-target effects of DMSO as a vehicle?
While essential for dissolving compounds like YM-58483, DMSO is not biologically inert and can exert its own effects on experimental systems.[8][9][10][11] These effects are concentration-dependent and can include:
-
Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, leading to decreased viability and proliferation.[8][9][12]
-
Alterations in Gene Expression: DMSO has been shown to alter the expression of various genes.[10]
-
Impact on Signaling Pathways: The vehicle itself can interfere with intracellular signaling cascades.[10]
-
Changes in Membrane Permeability: DMSO can increase the permeability of cell membranes.[10][11]
Therefore, it is crucial to include a vehicle-only control group in all experiments to differentiate the effects of YM-58483 from those of the solvent.[13][14]
Q4: What is the maximum recommended concentration of DMSO for my experiments?
The ideal DMSO concentration is a balance between ensuring the compound remains in solution and minimizing vehicle-induced effects. The maximum tolerated concentration is highly dependent on the cell type and the duration of the experiment.[11][12] The following table provides general guidelines:
| Cell Type | Recommended Maximum DMSO Concentration | Notes |
| Most Cancer Cell Lines | ≤ 0.5% | Some robust lines may tolerate up to 1%, but this should be verified.[15] |
| Primary Cells | ≤ 0.1% | Generally more sensitive to DMSO toxicity.[15] |
| Stem Cells | ≤ 0.1% | Can be very sensitive; lower concentrations are preferable.[15] |
| In vivo (rodent models) | < 10% v/v | Ideally, keep the percentage to a minimum (<1% v/v if possible).[16] |
It is strongly recommended to perform a dose-response curve for DMSO on your specific cell line to determine the highest non-toxic concentration before beginning your experiments with YM-58483.[8][11][15]
Troubleshooting Guide: Vehicle Control Issues
This guide provides a step-by-step approach to resolving common issues related to DMSO vehicle controls in experiments with YM-58483.
Problem 1: High cytotoxicity observed in the vehicle control group.
-
Possible Cause: The final DMSO concentration is too high for your specific cell type or experimental duration.
-
Solution:
-
Verify Calculations: Double-check all dilution calculations to ensure the final DMSO concentration is what you intended.
-
Perform a DMSO Dose-Response Assay: Determine the maximum non-toxic concentration of DMSO for your cells using a viability assay (e.g., MTT, trypan blue).
-
Reduce Exposure Time: If your experimental design allows, consider shortening the incubation time with the compound and vehicle.
-
Problem 2: The vehicle control group shows unexpected biological activity (e.g., changes in gene expression, altered signaling).
-
Possible Cause: DMSO is exerting a biological effect on your system. This is a known phenomenon.[8]
-
Solution:
-
Strict Comparison: The primary comparison for your YM-58483-treated group should always be the vehicle control group, not an untreated (media only) group. This allows you to subtract the effects of the vehicle.[8][13]
-
Lower DMSO Concentration: If the vehicle's effect is confounding your results, try to lower the final DMSO concentration. This may require re-optimizing the solubility of YM-58483.
-
Consider Alternative Solvents: In cases where DMSO's effects are significant and unavoidable, you might explore alternative solvents. Some emerging options include zwitterionic liquids (ZIL) and Cyrene™.[17][18][19][20] However, these may require extensive validation for your specific application.
-
Problem 3: YM-58483 precipitates out of solution when diluted in aqueous media.
-
Possible Cause: The final DMSO concentration is too low to maintain the solubility of YM-58483 at the desired working concentration.
-
Solution:
-
Increase Final DMSO Concentration: If your cells can tolerate it (based on your dose-response data), slightly increasing the final DMSO percentage may be necessary.
-
Use Co-solvents (in vivo): For in vivo studies, a common formulation to improve solubility is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Prepare Fresh Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]
-
Data Presentation: YM-58483 Activity and Solubility
The following tables summarize key quantitative data for YM-58483.
Table 1: In Vitro Inhibitory Concentrations (IC50) of YM-58483
| Target/Assay | Cell Type | IC50 Value |
| Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM[2][5] |
| T cell proliferation (MLR) | Mouse splenocytes | 330 nM[1][21] |
| Histamine release | RBL-2H3 cells | 460 nM[1][22] |
| Leukotriene production | RBL-2H3 cells | 310 nM[1][22] |
| IL-5 production | Human peripheral blood cells | 125 nM[1][22] |
| IL-13 production | Human peripheral blood cells | 148 nM[1][22] |
Table 2: YM-58483 Solubility Information
| Solvent | Maximum Concentration |
| DMSO | 125 mg/mL (296.69 mM)[1] |
| Ethanol | 42.13 mg/mL (100 mM) |
| Water | Insoluble[7] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration (In Vitro)
-
Cell Plating: Seed your cells in a 96-well plate at the density used for your main experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a series of DMSO dilutions in your complete cell culture medium. A suggested range is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "medium-only" control (0% DMSO).
-
Treatment: Replace the existing medium with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned YM-58483 experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT or MTS assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that maintains ≥95% cell viability is generally considered safe for your experiments.[8]
Protocol 2: General Workflow for an In Vitro Experiment with YM-58483
-
Prepare Stock Solution: Dissolve YM-58483 in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C or -80°C as recommended.[1]
-
Prepare Working Solutions: On the day of the experiment, dilute the YM-58483 stock solution in complete culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration does not exceed the predetermined non-toxic limit for your cells.
-
Experimental Groups: Set up the following experimental groups:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration YM-58483 group.
-
Experimental Groups: Cells treated with varying concentrations of YM-58483.
-
-
Treatment and Incubation: Add the respective solutions to your cells and incubate for the desired experimental duration.
-
Assay: Perform your specific experimental assay (e.g., cytokine measurement, Western blot, calcium imaging).
-
Data Analysis: Compare the results of the YM-58483-treated groups to the vehicle control group to determine the specific effects of the compound.
Visualizations
Caption: YM-58483 inhibits the STIM1-Orai1 signaling pathway.
Caption: General experimental workflow for using YM-58483.
Caption: Troubleshooting logic for DMSO vehicle control issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. YM-58483 (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 4. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STIM-Orai Channels | Calcium Channels | Tocris Bioscience [tocris.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The suppressive effects of YM-58483/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating BTP2: A Technical Guide to Validating its Inhibitory Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the inhibitory effect of BTP2 (YM-58483), a potent inhibitor of Store-Operated Calcium Entry (SOCE). Here you will find detailed troubleshooting guides, frequently asked questions, experimental protocols, and visual aids to ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BTP2 and what is its primary mechanism of action?
BTP2, also known as YM-58483, is a bis(trifluoromethyl)pyrazole derivative that functions as a potent blocker of Store-Operated Calcium Entry (SOCE).[1][2] SOCE is a critical calcium influx pathway activated in response to the depletion of calcium from intracellular stores, such as the endoplasmic reticulum (ER). BTP2 primarily inhibits the Calcium Release-Activated Calcium (CRAC) channels, which are key components of SOCE.[1][3] Its mechanism is considered more indirect compared to direct pore blockers.[1]
Q2: What are the known downstream effects of BTP2 inhibition?
By blocking SOCE, BTP2 effectively suppresses the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[2] Activated NFAT translocates to the nucleus and drives the expression of various genes, including those for cytokines like Interleukin-2 (IL-2), IL-4, IL-5, and Interferon-gamma (IFN-γ).[2][4] Consequently, BTP2 treatment leads to the inhibition of T-cell proliferation and cytokine production.[1][2]
Q3: What are the potential off-target effects of BTP2?
Researchers should be aware of potential off-target effects when using BTP2. It has been reported to activate TRPM4 channels and may have indirect effects on ryanodine receptors (RYRs) at higher concentrations.[1][5][6] These off-target activities should be considered when interpreting experimental results.[1]
Q4: In which cell types is BTP2 commonly used?
BTP2 is widely used in studies involving immune cells, such as Jurkat T cells, to investigate the role of SOCE in immune function.[2] It has also been used in other cell lines, including HEK293 cells and skeletal muscle cells, to study calcium signaling.[1][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable inhibition of calcium influx. | Incorrect concentration of BTP2: The IC50 for BTP2 can vary between cell lines. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. |
| Cell health: Poor cell viability can affect experimental outcomes. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Improper dye loading: Inefficient loading of calcium indicators (e.g., Fura-2 AM, Fluo-4 AM) will result in a poor signal. | Optimize dye loading conditions (concentration, incubation time, and temperature). The use of Pluronic F-127 can aid in dye solubilization.[1] | |
| High background fluorescence. | Incomplete removal of extracellular dye: Residual dye in the medium can contribute to high background. | Wash cells thoroughly with a calcium-free buffer (e.g., HBSS) after dye loading.[1] |
| Autofluorescence: Some cell types exhibit inherent fluorescence. | Include an unstained cell control to measure and subtract background autofluorescence. | |
| Inconsistent results between experiments. | Variability in cell density: The number of cells can influence the magnitude of the calcium response. | Plate a consistent number of cells for each experiment and allow them to adhere overnight.[1] |
| Inconsistent incubation times: The duration of inhibitor pre-incubation and store depletion can affect the results. | Standardize all incubation times throughout the experimental workflow. | |
| Unexpected cellular responses. | Off-target effects of BTP2: At higher concentrations, BTP2 can have effects on other channels.[1][5][6] | Use the lowest effective concentration of BTP2 determined from your dose-response curve. Consider using another SOCE inhibitor with a different mechanism of action (e.g., Synta66) as a control.[1] |
| Solvent effects: DMSO, the common solvent for BTP2, can have cytotoxic effects at high concentrations. | Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
Key Experimental Protocols
Intracellular Calcium Imaging to Measure SOCE Inhibition
This protocol assesses the ability of BTP2 to inhibit thapsigargin-induced SOCE using a fluorescent calcium indicator.
Materials:
-
Cells of interest (e.g., Jurkat T cells, HEK293 cells)
-
Cell culture medium
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Thapsigargin (SERCA pump inhibitor)
-
BTP2 (dissolved in DMSO)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or 96-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate cells with 2-5 µM of the Ca2+ indicator and a similar concentration of Pluronic F-127 in serum-free medium for 30-60 minutes at 37°C.[1]
-
Washing: Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.[1]
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of BTP2 or vehicle (DMSO) in Ca2+-free HBSS for 10-30 minutes.[1]
-
Store Depletion: Add 1-2 µM thapsigargin to the Ca2+-free HBSS to deplete intracellular Ca2+ stores. This will cause a transient increase in cytosolic Ca2+ as it is released from the endoplasmic reticulum.[1]
-
Measurement of SOCE: Once the intracellular Ca2+ levels have returned to a stable baseline, add Ca2+-containing HBSS (e.g., 2 mM CaCl2) to the cells. The subsequent rise in intracellular Ca2+ is indicative of SOCE.[1]
-
Data Analysis: Measure the change in fluorescence over time. The inhibitory effect of BTP2 is determined by comparing the amplitude of the SOCE-mediated calcium influx in BTP2-treated cells to that in vehicle-treated cells.
Western Blot for NFATc2 Activation
This protocol determines the effect of BTP2 on the activation of NFATc2 by assessing its phosphorylation state. Dephosphorylation of NFAT leads to its nuclear translocation and activation.
Materials:
-
Cells of interest
-
Cell culture medium
-
BTP2 (dissolved in DMSO)
-
Stimulant (e.g., ionomycin or anti-CD3 antibody for Jurkat cells)
-
Triton X-100 lysis buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against NFATc2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of BTP2 for 30 minutes at 37°C.[2]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µM ionomycin for 30 minutes at 37°C) to induce NFAT activation.[2]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in Triton X-100 lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-NFATc2 antibody. The dephosphorylated, active form of NFATc2 will migrate faster on the gel.[7]
-
Detection: Visualize the bands using a chemiluminescence detection system.
NFAT Reporter Assay
This assay measures the transcriptional activity of NFAT in response to a stimulus and the inhibitory effect of BTP2.
Materials:
-
Cells of interest
-
NFAT-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
BTP2 (dissolved in DMSO)
-
Stimulant (e.g., PMA plus ionomycin)
-
Luciferase assay reagent
Procedure:
-
Transfection: Transfect the cells with an NFAT-luciferase reporter plasmid.
-
Cell Treatment: After 24-48 hours, pre-treat the cells with various concentrations of BTP2.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) to activate the NFAT pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of BTP2 is determined by the reduction in luciferase activity in treated cells compared to vehicle-treated cells.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and signaling pathways involved, the following diagrams have been generated.
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the point of BTP2 inhibition.
Caption: Experimental workflow for a SOCE inhibition assay using intracellular calcium imaging.
Caption: A logical troubleshooting workflow for common issues encountered during BTP2 validation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BTP2, a Store-Operated Calcium Channel Inhibitor, Attenuates Lung Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of YM-58483 and SKF-96365 in the Inhibition of Store-Operated Calcium Entry
For Immediate Release
[City, State] – [Date] – In the landscape of cellular calcium signaling research, the precise modulation of ion channels is paramount. Among the tools available to researchers, small molecule inhibitors of store-operated calcium entry (SOCE) are indispensable. This guide provides a detailed comparison of two widely utilized SOCE inhibitors, YM-58483 (also known as BTP2) and SKF-96365, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs. This comparison is based on their mechanism of action, potency, and selectivity, supported by experimental data from key studies.
Executive Summary
YM-58483 is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, the primary conduits of SOCE. In contrast, SKF-96365 exhibits a broader inhibitory profile, targeting not only SOCE but also a range of other calcium and potassium channels, which can complicate the interpretation of experimental results. For studies requiring specific blockade of CRAC channel-mediated SOCE, YM-58483 offers a higher degree of precision. SKF-96365, while a useful tool for initial investigations of calcium influx, necessitates careful consideration of its off-target effects.
Mechanism of Action
YM-58483: A Selective CRAC Channel Inhibitor
YM-58483 acts as a potent blocker of SOCE by specifically inhibiting CRAC channels, which are composed of Orai1 proteins forming the channel pore and STIM1 proteins acting as the endoplasmic reticulum (ER) calcium sensors.[1] Upon depletion of ER calcium stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions where they activate Orai1 channels, leading to a sustained influx of calcium into the cell.[2][3][4] YM-58483 effectively blocks this influx.[1]
SKF-96365: A Broad-Spectrum Calcium Channel Blocker
SKF-96365 was one of the first-generation inhibitors of receptor-mediated calcium entry.[5] While it does inhibit SOCE, its mechanism is less specific than that of YM-58483.[6] SKF-96365 has been shown to block various channels, including Transient Receptor Potential Canonical (TRPC) channels, voltage-gated calcium channels, and potassium channels. Furthermore, some studies have reported that SKF-96365 can paradoxically increase intracellular calcium by enhancing the reverse mode of the Na+/Ca2+ exchanger or by inducing calcium release from intracellular stores, adding a layer of complexity to its pharmacological profile.
Quantitative Comparison of Inhibitory Potency
The efficacy of YM-58483 and SKF-96365 has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for each inhibitor against their primary and secondary targets. It is important to note that these values were determined in different experimental systems and should be considered as a guide rather than a direct comparison.
Table 1: Inhibitory Potency (IC50) of YM-58483
| Target/Process | Cell Type | IC50 | Reference |
| Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [1] |
| IL-2 Production | Jurkat T cells | ~100 nM | |
| IL-4 and IL-5 Production | Murine Th2 T cell clone | ~100 nM |
Table 2: Inhibitory Potency (IC50) of SKF-96365
| Target/Process | Channel/Cell Type | IC50 | Reference |
| Receptor-Mediated Ca2+ Entry | Human Platelets | 8.5 - 11.7 µM | [5] |
| TRPC3 Channels | HEK293 cells | ~5 µM | |
| Human CaV3.1 T-type Ca2+ channels | HEK293 cells | ~560 nM | |
| Enhanced Reverse Mode of Na+/Ca2+ Exchanger (EC50) | Human Glioblastoma cells | 9.79 µM |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by YM-58483 and SKF-96365.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the efficacy of YM-58483 and SKF-96365.
Measurement of Store-Operated Calcium Influx (General Protocol)
This protocol describes a common method for measuring SOCE using a fluorescent calcium indicator.
-
Cell Preparation and Dye Loading:
-
Cells (e.g., Jurkat T cells, HEK293 cells) are cultured under standard conditions.
-
Cells are harvested and washed with a physiological salt solution.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer, typically for 30-60 minutes at room temperature or 37°C.
-
After loading, cells are washed to remove extracellular dye.
-
-
Depletion of Intracellular Calcium Stores:
-
Cells are resuspended in a calcium-free buffer containing a calcium chelator (e.g., EGTA).
-
To deplete the ER calcium stores, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, such as thapsigargin (typically 1-2 µM), is added. This leads to a transient increase in cytosolic calcium due to leakage from the ER.
-
-
Measurement of Calcium Influx:
-
After the cytosolic calcium level has returned to a stable baseline, calcium is added back to the extracellular solution (e.g., 1-2 mM CaCl2).
-
The subsequent increase in intracellular calcium, indicative of SOCE, is measured using a fluorometer or a fluorescence microscope.
-
-
Inhibitor Treatment:
-
To test the effect of an inhibitor, cells are pre-incubated with the compound (e.g., YM-58483 or SKF-96365) at various concentrations for a specified period before the addition of the store-depleting agent or before the re-addition of extracellular calcium.
-
The following diagram outlines this experimental workflow.
Conclusion and Recommendations
The choice between YM-58483 and SKF-96365 depends critically on the specific research question and the experimental context.
-
YM-58483 is the preferred inhibitor for studies aiming to specifically investigate the role of CRAC channels and STIM-Orai mediated SOCE. Its high potency and selectivity minimize the confounding effects of off-target interactions, leading to more straightforward data interpretation.
-
SKF-96365 can be a useful tool for initial, broad-spectrum screening of the involvement of calcium influx in a cellular process. However, its lack of specificity necessitates caution. Any results obtained with SKF-96365 should be validated with more selective inhibitors like YM-58483 or through genetic approaches such as siRNA-mediated knockdown of specific channel subunits. Researchers should also be aware of its potential to increase intracellular calcium through mechanisms other than SOCE inhibition.
References
- 1. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CRAC Channel Inhibitors: BTP2 vs. Synta 66
For researchers, scientists, and drug development professionals, the selection of a specific molecular probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely used Calcium Release-Activated Calcium (CRAC) channel inhibitors: BTP2 (YM-58483) and Synta 66.
This document outlines their mechanisms of action, presents a quantitative comparison of their potency, details potential off-target effects, and provides established experimental protocols for their characterization.
Mechanism of Action: A Tale of Two Pyrazoles
Both BTP2 and Synta 66 are small molecule inhibitors that target the Orai1 protein, the pore-forming subunit of the CRAC channel. However, the precise nature of their interaction with the channel remains a subject of ongoing research, with some conflicting findings.
BTP2 (YM-58483) , a bis(trifluoromethyl)pyrazole derivative, is a potent inhibitor of store-operated Ca2+ entry (SOCE).[1][2] Early studies suggested that BTP2 acts extracellularly to block the Orai1 channel pore.[1] However, more recent evidence indicates that BTP2 may also have intracellular effects, potentially impacting ryanodine receptors (RYRs) and exhibiting a complex, concentration-dependent mechanism of action.[3] Some research suggests that the inhibitory effect of BTP2 on CRAC channels is influenced by the extracellular Ca2+ concentration.[2]
Synta 66 , another pyrazole-containing compound, also directly inhibits the Orai1 channel.[4] Studies have shown that Synta 66 does not interfere with the upstream signaling events of STIM1 oligomerization or its translocation to the plasma membrane, suggesting a direct action on the channel itself.[1] There are conflicting reports regarding its site of action, with some studies indicating an extracellular mechanism, while others suggest it can inhibit from both the extracellular and intracellular sides of the plasma membrane.[1] It has been proposed that Synta 66 acts as a direct pore blocker, with its binding site located near the selectivity filter of the Orai1 channel.[4]
Quantitative Performance Comparison
The potency of CRAC channel inhibitors is a key consideration for experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BTP2 and Synta 66 across various experimental systems. It is important to note that direct comparisons can be challenging due to variations in cell types, experimental conditions, and measurement techniques.
| Inhibitor | Target | Cell Type | IC50 Value | Reference(s) |
| BTP2 | CRAC Channels (SOCE) | Jurkat T cells | ~10-100 nM | [2][5] |
| CRAC Channels (ICRAC) | RBL-2H3 cells | Not explicitly stated, but significant suppression at 10µM | [1] | |
| IL-2 Production | Jurkat T cells | ~10 nM | [5] | |
| Synta 66 | CRAC Channels (ICRAC) | RBL mast cells | ~1-3 µM | [4][6] |
| CRAC Channels (SOCE) | Over-expressed STIM1/Orai1 in HEK293 cells | ~4 µM | [4] | |
| CRAC Channels (ICRAC) | Over-expressed STIM1/Orai1 in HEK293 cells | IC50 of ~4 µM | [6] |
Selectivity and Off-Target Effects
An ideal inhibitor exhibits high selectivity for its intended target. While both BTP2 and Synta 66 are potent CRAC channel blockers, their selectivity profiles differ.
BTP2 has been reported to inhibit TRPC3 and TRPC5 channels and activate TRPM4 channels.[2] Furthermore, at higher concentrations, BTP2 has been shown to impair the function of ryanodine receptors (RYRs) in skeletal muscle, indicating potential off-target effects on intracellular calcium handling.[3]
Synta 66 is generally considered to be a more selective CRAC channel inhibitor. However, one study noted that while it inhibits Orai1, it may potentiate Orai2 activity and have no effect on Orai3.[7] Comprehensive screening against a broad panel of ion channels is not widely available in the public domain.
Signaling Pathways and Inhibition Models
The following diagrams illustrate the CRAC channel activation pathway and the proposed points of inhibition for BTP2 and Synta 66.
Experimental Methodologies
Accurate assessment of CRAC channel inhibition requires robust experimental protocols. Below are detailed methodologies for two common assays.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the CRAC channel current (ICRAC).
Objective: To measure the inhibitory effect of BTP2 or Synta 66 on ICRAC.
Cell Preparation:
-
Culture a suitable cell line (e.g., RBL-2H3 cells or HEK293 cells overexpressing STIM1 and Orai1) on glass coverslips.
-
Use cells 24-48 hours post-plating or transfection.
Solutions:
-
External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). To passively deplete stores and activate ICRAC, a high concentration of a Ca2+ chelator like BAPTA is included.
Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Monitor the development of the inwardly rectifying ICRAC over several minutes as the internal solution dialyzes into the cell.
-
Once a stable baseline ICRAC is achieved, perfuse the bath with the external solution containing the desired concentration of BTP2 or Synta 66.
-
Record the inhibition of ICRAC over time.
-
Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) periodically to determine the current-voltage (I-V) relationship.
Data Analysis:
-
Measure the inward current amplitude at a negative holding potential (e.g., -80 mV).
-
Normalize the current to the cell capacitance (pA/pF) to account for variations in cell size.
-
Plot the normalized current as a function of time to visualize the inhibitory effect.
-
Construct a dose-response curve by applying different concentrations of the inhibitor and calculate the IC50 value.
Calcium Imaging (Fura-2 AM)
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and inhibition.
Objective: To assess the effect of BTP2 or Synta 66 on store-operated calcium entry (SOCE).
Cell Preparation:
-
Seed cells on glass-bottom dishes or 96-well plates.
-
Allow cells to adhere overnight.
Dye Loading:
-
Wash cells with a physiological salt solution (e.g., HBSS).
-
Incubate cells with Fura-2 AM (e.g., 2-5 µM) in the salt solution for 30-60 minutes at room temperature or 37°C.
-
Wash cells to remove excess dye and allow for de-esterification for at least 15 minutes.
Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a Ca2+-free salt solution containing a SERCA pump inhibitor (e.g., 1 µM thapsigargin) to deplete intracellular Ca2+ stores. This will cause a transient increase in [Ca2+]i due to release from the ER.
-
Once the [Ca2+]i returns to near baseline, reintroduce a Ca2+-containing solution to initiate SOCE. This will result in a sustained increase in [Ca2+]i.
-
To test the inhibitors, pre-incubate the cells with the desired concentration of BTP2 or Synta 66 before the re-addition of Ca2+, or apply the inhibitor during the SOCE plateau.
Data Analysis:
-
Calculate the ratio of Fura-2 fluorescence emission at 510 nm when excited at 340 nm and 380 nm.
-
The 340/380 ratio is proportional to the [Ca2+]i.
-
Quantify the peak or plateau of the SOCE response in the presence and absence of the inhibitor.
-
Generate dose-response curves to determine the IC50 value.
Conclusion
Both BTP2 and Synta 66 are valuable tools for investigating CRAC channel function. BTP2 exhibits higher potency in some systems but may have a more complex pharmacological profile with potential off-target effects. Synta 66, while generally less potent, appears to offer greater selectivity for CRAC channels. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the required potency, and the importance of minimizing off-target effects. The conflicting reports on their precise mechanisms of action highlight the need for careful experimental design and interpretation of results. The provided protocols offer a starting point for the rigorous characterization of these and other CRAC channel modulators.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of BTP2 with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ion channel inhibitor BTP2 (also known as YM-58483) and its cross-reactivity with other ion channels. The information is supported by experimental data to assist in the evaluation of its selectivity and potential off-target effects.
Overview of BTP2
BTP2 is a potent small molecule inhibitor of store-operated Ca2+ entry (SOCE), a crucial Ca2+ influx pathway in non-excitable cells.[1][2] Its primary mechanism of action is the blockade of Ca2+ release-activated Ca2+ (CRAC) channels, which are composed of Orai1 proteins. This inhibition of SOCE leads to the suppression of downstream signaling pathways, including the activation of the nuclear factor of activated T-cells (NFAT), which is essential for the production of various cytokines involved in the immune response.
Quantitative Comparison of BTP2 Activity
The following table summarizes the inhibitory concentrations (IC50) of BTP2 against its primary target and other ion channels, as well as its impact on downstream cellular responses.
| Target Ion Channel / Process | IC50 Value | Cell Type / Assay Condition | Reference |
| Primary Target | |||
| CRAC Channel (Orai1)-mediated SOCE | ~100 nM | Jurkat T-cells (Thapsigargin-induced Ca2+ influx) | |
| Off-Target Ion Channels | |||
| TRPC3 | Suppression (Quantitative data not available) | - | |
| TRPC5 | Suppression (Quantitative data not available) | - | |
| TRPM4 | Facilitation (Quantitative data not available) | - | |
| Ryanodine Receptor (RyR) | Indirect impairment at >5 µM | Mechanically skinned skeletal muscle fibers | |
| Voltage-gated Ca2+ Channels | No significant effect | - | |
| K+ Channels | No significant effect | - | |
| Cl- Channels | No significant effect | - | |
| Downstream Cellular Effects | |||
| T-cell Proliferation (Mixed Lymphocyte Reaction) | 330 nM | Mouse spleen cells | [1][2] |
| Histamine Release | 460 nM | IgE-primed RBL-2H3 cells | [3] |
| Leukotriene Production | 310 nM | IgE-primed RBL-2H3 cells | [3] |
| IL-5 Production | 125 nM | PHA-stimulated human peripheral blood cells | [3] |
| IL-13 Production | 148 nM | PHA-stimulated human peripheral blood cells | [3] |
Signaling Pathway of BTP2 Action
The following diagram illustrates the signaling pathway affected by BTP2.
Experimental Protocols
Measurement of Store-Operated Ca2+ Entry (SOCE) Inhibition using Fura-2 AM Calcium Imaging
This protocol is adapted for determining the IC50 of BTP2 on SOCE in a cell line such as Jurkat T-cells.
1. Cell Preparation and Dye Loading:
-
Plate Jurkat T-cells on poly-L-lysine coated coverslips.
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for 30 minutes.
2. Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Perfuse the cells with a Ca2+-free HBSS.
-
To deplete intracellular Ca2+ stores and induce SOCE, apply a stimulus such as 1-2 µM thapsigargin (a SERCA pump inhibitor) in the Ca2+-free HBSS.
-
After store depletion is confirmed by a transient rise in intracellular Ca2+ from the ER, reintroduce HBSS containing 1-2 mM Ca2+ to initiate SOCE. This will be observed as a sustained increase in the Fura-2 ratio.
3. BTP2 Application and Data Analysis:
-
To determine the IC50, pre-incubate the cells with varying concentrations of BTP2 for 15-30 minutes before the reintroduction of extracellular Ca2+.
-
Measure the peak or plateau of the sustained Ca2+ influx in the presence of different BTP2 concentrations.
-
Plot the percentage of inhibition against the BTP2 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Workflow for Fura-2 AM Calcium Imaging
References
- 1. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo | CiNii Research [cir.nii.ac.jp]
- 2. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The suppressive effects of YM-58483/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating YM-58483's Mechanism of Action through Genetic Knockdown of Orai1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key experimental approaches used to investigate the function of the Orai1 calcium channel: genetic knockdown using small interfering RNA (siRNA) and pharmacological inhibition with YM-58483 (also known as BTP2). Understanding the nuances of these techniques is critical for validating the on-target mechanism of compounds like YM-58483 and for the accurate interpretation of experimental results in the field of calcium signaling and drug discovery.
Introduction to Orai1 and Store-Operated Calcium Entry
Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in numerous cell types, regulating a diverse array of physiological processes. The primary components of the SOCE machinery are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum Ca2+ sensors, and the Orai proteins, which form the pore of the Ca2+ release-activated Ca2+ (CRAC) channel in the plasma membrane.[1] Orai1 is the principal Orai isoform responsible for CRAC currents in many cell types.[2] Dysregulation of Orai1 function has been implicated in various diseases, making it a key therapeutic target.
YM-58483 is a potent and widely used pharmacological inhibitor of SOCE.[3] To definitively confirm that its mechanism of action is the inhibition of Orai1-mediated Ca2+ influx, a direct comparison with the effects of genetic knockdown of Orai1 is essential. This guide outlines the experimental data and protocols that support this validation.
Quantitative Comparison of Orai1 Inhibition Methods
The following tables summarize the quantitative data from studies employing either Orai1 siRNA or YM-58483 to inhibit SOCE. This allows for a direct comparison of the efficacy of these two methods.
| Method | Cell Type | Knockdown/Inhibition Efficiency | Effect on Store-Operated Calcium Entry (SOCE) | Reference |
| Orai1 siRNA | Human Aortic Smooth Muscle Cells (hASMCs) | ~82% reduction in Orai1 protein | Significant attenuation of SOCE | [4] |
| Orai1 siRNA | Multiple Myeloma (KM3) cells | Significant protein level reduction | Significant decrease in Ca2+ entry | [5] |
| Orai1 siRNA | Pulmonary Arterial Smooth Muscle Cells (PAH-hPASMCs) | Significant mRNA and protein reduction | Reduction in SOCE amplitude | [6] |
| YM-58483 (BTP2) | MDA-MB-231 breast cancer cells | IC50 = 2.8 µM for Orai1-mediated SOCE | Potent blocker of thapsigargin-induced SOCE | [7] |
| YM-58483 (BTP2) | HEK293 cells (overexpressing Orai isoforms) | Essentially abrogates Orai1 and Orai2 activity; partial inhibition of Orai3 | Isoform-specific inhibition of CRAC currents | [8] |
Table 1: Comparison of Orai1 Knockdown and YM-58483 Inhibition on SOCE.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for Orai1 knockdown and pharmacological inhibition studies.
Protocol 1: Orai1 Knockdown using siRNA and Calcium Imaging
This protocol is adapted from studies investigating the role of Orai1 in SOCE.[4][5]
-
Cell Culture and Transfection:
-
Culture cells (e.g., hASMCs, HEK293) in appropriate media.
-
For transfection, seed cells to achieve 50-60% confluency on the day of transfection.
-
Prepare siRNA duplexes targeting Orai1 and a non-targeting control siRNA.
-
Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) to transfect cells with Orai1 siRNA or control siRNA according to the manufacturer's instructions.
-
Incubate cells for 48-72 hours post-transfection to allow for Orai1 protein depletion.
-
-
Western Blotting for Knockdown Verification:
-
Lyse transfected cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Orai1 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize protein bands.
-
Quantify band intensity to determine the percentage of Orai1 knockdown.
-
-
Calcium Imaging:
-
Load cells with a Ca2+ indicator dye (e.g., Fura-2 AM) in a Ca2+-free buffer.
-
Induce endoplasmic reticulum Ca2+ store depletion using a SERCA inhibitor such as thapsigargin (e.g., 1-2 µM).
-
Reintroduce extracellular Ca2+ to initiate SOCE.
-
Measure changes in intracellular Ca2+ concentration using a fluorescence imaging system.
-
Compare the amplitude and rate of Ca2+ influx between Orai1 knockdown and control cells.
-
Protocol 2: Pharmacological Inhibition of Orai1 with YM-58483
This protocol outlines the use of YM-58483 to inhibit Orai1-mediated calcium influx.[7]
-
Cell Preparation and Dye Loading:
-
Culture and plate cells as for the siRNA experiment.
-
Load cells with a Ca2+ indicator dye (e.g., Fura-2 AM) in a physiological salt solution.
-
-
Pharmacological Treatment:
-
Prepare a stock solution of YM-58483 in a suitable solvent (e.g., DMSO).
-
Pre-incubate the cells with the desired concentration of YM-58483 or vehicle control for a specified period before initiating the experiment.
-
-
Calcium Imaging:
-
Follow the same procedure as in the siRNA protocol to induce store depletion with thapsigargin in a Ca2+-free medium.
-
Reintroduce extracellular Ca2+ in the continued presence of YM-58483 or vehicle.
-
Record and analyze the changes in intracellular Ca2+ to determine the inhibitory effect of YM-58483 on SOCE.
-
Visualizing the Concepts
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic.
Caption: The Store-Operated Calcium Entry (SOCE) Signaling Pathway.
Caption: Workflow for comparing Orai1 knockdown and YM-58483.
Caption: Logical framework for validating YM-58483's mechanism.
Conclusion
References
- 1. Specific Inhibition of Orai1-mediated Calcium Signalling Resolves Inflammation and Clears Bacteria in an Acute Respiratory Distress Syndrome Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Similarities and Differences between the Orai1 Variants: Orai1α and Orai1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Orai1, a critical component of store-operated Ca2+ entry, is functionally associated with Na+/Ca2+ exchanger and plasma membrane Ca2+ pump in proliferating human arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YM-58483 Free Base and Its Potential Salt Form for Research Applications
For researchers, scientists, and drug development professionals, the choice between a free base and a salt form of a compound can significantly impact experimental outcomes and therapeutic development. This guide provides a side-by-side comparison of the known properties of YM-58483 free base and the theoretically advantageous characteristics of a salt form.
YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the calcium release-activated calcium (CRAC) channels.[1] It is a valuable tool for studying the role of CRAC channels in various cellular processes, including T-cell activation and mast cell degranulation. While YM-58483 is predominantly available and studied in its free base form, the development of a salt form could offer several advantages in terms of its physicochemical and pharmacokinetic properties.
Physicochemical Properties: A Comparative Overview
The decision to use a free base or a salt form often hinges on properties such as solubility, stability, and hygroscopicity. While experimental data for a specific salt form of YM-58483 is not publicly available, we can infer the likely benefits based on general principles of pharmaceutical chemistry. Salt formation is a common strategy to enhance the aqueous solubility and dissolution rate of poorly soluble parent drugs.[2]
Table 1: Comparison of Physicochemical Properties
| Property | YM-58483 Free Base | Expected Properties of YM-58483 Salt Form |
| Molecular Weight | 421.32 g/mol [1] | Higher than the free base, depending on the counter-ion |
| Formula | C₁₅H₉F₆N₅OS[1] | Modified to include the salt counter-ion |
| Aqueous Solubility | Insoluble[3] | Generally expected to be higher than the free base |
| Solubility in Organic Solvents | Soluble to 100 mM in DMSO and ethanol[1] | Likely to be soluble in polar protic solvents |
| Stability | Stable as a powder at -20°C for up to 3 years[3] | Potentially improved stability, especially in solution |
| Hygroscopicity | Potentially sensitive to moisture, as noted by reduced solubility in hygroscopic DMSO[3] | Variable, depending on the nature of the counter-ion |
| CAS Number | 223499-30-7[1] | A unique CAS number would be assigned |
Biological Activity and Performance
YM-58483 free base has been extensively characterized as a potent inhibitor of CRAC channels, leading to the suppression of downstream signaling pathways. A salt form is not expected to alter the intrinsic mechanism of action of the molecule but may influence its bioavailability and, consequently, its in vivo efficacy. Enhanced aqueous solubility of a salt form can lead to improved absorption and higher plasma concentrations following oral administration.
Table 2: Comparison of Biological Activity
| Parameter | YM-58483 Free Base | Expected Performance of YM-58483 Salt Form |
| Mechanism of Action | Selective inhibitor of store-operated Ca²⁺ entry (SOCE) and CRAC channels[1] | Identical to the free base |
| In Vitro Potency (IC₅₀) | ~100 nM for inhibition of thapsigargin-induced Ca²⁺ influx | Expected to be similar to the free base in cell-based assays |
| T-Cell Proliferation Inhibition (IC₅₀) | 12.7 nM | Expected to be similar in vitro |
| Histamine Release Inhibition (IC₅₀) | 460 nM from IgE-primed RBL-2H3 cells[4] | Expected to be similar in vitro |
| Leukotriene Production Inhibition (IC₅₀) | 310 nM from IgE-primed RBL-2H3 cells[4] | Expected to be similar in vitro |
| IL-2 Production Inhibition | Potently inhibits IL-2 production in T lymphocytes | Expected to be similar in vitro |
| In Vivo Efficacy | Orally active and demonstrates immunomodulatory and anti-inflammatory effects | Potentially enhanced bioavailability could lead to improved in vivo efficacy at similar or lower doses |
Visualizing the Mechanism and Experimental Workflow
To better understand the context of YM-58483's application, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable experimental data. Below are methodologies for key assays used to characterize the activity of CRAC channel inhibitors like YM-58483.
Calcium Influx Assay in Jurkat T-cells
This assay measures the ability of YM-58483 to inhibit the increase in intracellular calcium concentration following stimulation.
-
Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Harvest cells in the logarithmic growth phase and resuspend them in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) at a density of 1 x 10⁶ cells/mL.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Indo-1 AM) for 45-60 minutes at 37°C in the dark. The addition of an anion transporter inhibitor like probenecid may be necessary to prevent dye leakage.[5]
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and incubate with various concentrations of YM-58483 (free base or a potential salt form) for 15-30 minutes at 37°C.
-
-
Measurement of Calcium Flux:
-
Establish a baseline fluorescence reading for 30-60 seconds using a fluorescence microplate reader or a flow cytometer.
-
Stimulate the cells with an agent that induces store-operated calcium entry, such as thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca²⁺ ATPase) or anti-CD3 antibodies.
-
Record the fluorescence intensity for several minutes to capture the rise and plateau of the intracellular calcium concentration.
-
-
Data Analysis: The inhibitory effect of YM-58483 is determined by comparing the fluorescence signal in treated wells to that of vehicle-treated control wells. The IC₅₀ value is calculated from the dose-response curve.
IL-2 Production Assay in Jurkat T-cells
This assay quantifies the inhibitory effect of YM-58483 on T-cell activation by measuring the production of Interleukin-2 (IL-2).
-
Cell Culture and Plating: Seed Jurkat T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Treat the cells with varying concentrations of YM-58483 for 1-2 hours.
-
T-cell Stimulation:
-
Quantification of IL-2:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition of IL-2 production is calculated relative to the stimulated, vehicle-treated control. An IC₅₀ value can then be determined.
Histamine Release Assay in RBL-2H3 Cells
This assay assesses the effect of YM-58483 on mast cell degranulation by measuring the release of histamine or a surrogate marker, β-hexosaminidase.
-
Cell Culture and Sensitization:
-
Culture rat basophilic leukemia (RBL-2H3) cells in a 96-well plate.
-
Sensitize the cells overnight with anti-dinitrophenyl (DNP) IgE.
-
-
Compound Incubation: Wash the cells and incubate them with different concentrations of YM-58483 for 1 hour.
-
Degranulation Induction: Trigger degranulation by adding DNP-BSA antigen.
-
Measurement of Release:
-
Data Analysis: The percentage of histamine or β-hexosaminidase release is calculated, and the inhibitory effect of YM-58483 is determined by comparing it to the antigen-stimulated control.
Conclusion
References
- 1. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Results Using YM-58483 (BTP2) for CRAC Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YM-58483 (also known as BTP2), a widely used inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways to aid in the reproducible application of this compound in research and drug development.
Comparison with Alternative CRAC Channel Inhibitors
YM-58483 (BTP2) is a potent blocker of store-operated Ca2+ entry (SOCE), a process mediated by CRAC channels. Its efficacy has been demonstrated in numerous in vitro and in vivo studies. However, to ensure robust and reproducible research, it is crucial to understand its performance in relation to other available CRAC channel inhibitors, such as Synta66 and GSK-7975A.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for YM-58483 (BTP2) and its alternatives in various experimental setups.
| Inhibitor | Assay | Cell Type | IC50 | Reference |
| YM-58483 (BTP2) | Thapsigargin-induced Ca2+ influx | Jurkat T-cells | 100 nM | |
| T-cell proliferation (MLR) | Mouse splenocytes | 330 nM | [1][2] | |
| IL-2 production | Jurkat T-cells | ~100 nM | ||
| IL-4 and IL-5 production | Murine Th2 T-cell clone | ~100 nM | [3] | |
| IL-5 and IL-13 production | Human peripheral blood cells | 125 nM and 148 nM, respectively | [1] | |
| Histamine release | RBL-2H3 cells | 460 nM | [1] | |
| Leukotriene production | RBL-2H3 cells | 310 nM | [1] | |
| Synta66 | SOCE Inhibition | MDA-MB-468 cells | Not explicitly stated, but effective at 10 µM | |
| GSK-7975A | Orai1/STIM1-mediated current | HEK293 cells | Not explicitly stated, but effective at 10 µM | [4] |
| Orai3/STIM1-mediated current | HEK293 cells | Not explicitly stated, but effective at 10 µM | [4] | |
| Cyclosporine A | T-cell proliferation (MLR) | Mouse splenocytes | 12.7 nM | [1][2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell types, and assay methods.
Selectivity and Off-Target Effects
YM-58483 (BTP2) is reported to be a selective inhibitor of CRAC channels. It does not affect voltage-operated Ca2+ channels, K+ channels, or Cl- channels.[5] However, some studies suggest it may also suppress TRPC3 and TRPC5 channels and facilitate the TRPM4 channel.[5] Higher concentrations of BTP2 have been shown to have secondary effects on ryanodine receptors (RYRs) in skeletal muscle.[6]
GSK-7975A is also recognized as an effective CRAC channel inhibitor, appearing to act as an allosteric blocker of the Orai pore.[7] Synta66 is another selective and efficacious SOCE inhibitor that does not affect the clustering of STIM proteins.[7] The promiscuity of these inhibitors at higher concentrations underscores the importance of careful dose-response studies and the use of appropriate controls.
Experimental Protocols
To facilitate the reproducibility of published findings, this section provides detailed methodologies for key experiments involving YM-58483 (BTP2).
Calcium Imaging for Store-Operated Calcium Entry (SOCE) Inhibition
This protocol describes the measurement of SOCE inhibition using fluorescent calcium indicators like Fura-2 or Fluo-4.
Objective: To quantify the inhibition of thapsigargin-induced SOCE by YM-58483 (BTP2).
Materials:
-
Cells of interest (e.g., Jurkat T-cells, HEK293 cells)
-
Cell culture medium
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Ca2+-free Hank's Balanced Salt Solution (HBSS)
-
Ca2+-containing HBSS (e.g., 2 mM CaCl2)
-
Thapsigargin
-
YM-58483 (BTP2)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere.
-
Dye Loading: Load the cells with a Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of a mild detergent like Pluronic F-127 (at a similar concentration) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with Ca2+-free HBSS to remove the extracellular dye.
-
Inhibitor Incubation: Pre-incubate the cells with the desired concentrations of YM-58483 (BTP2) or vehicle control (DMSO) in Ca2+-free HBSS for 10-30 minutes.
-
Store Depletion: Initiate the experiment by adding thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS to passively deplete intracellular Ca2+ stores from the endoplasmic reticulum. This will induce a transient increase in cytosolic Ca2+.
-
Measurement of SOCE: After the cytosolic Ca2+ levels return to a stable baseline, add Ca2+-containing HBSS to the cells to initiate SOCE.
-
Data Acquisition: Record the fluorescence intensity over time using a fluorescence microscope or plate reader. For Fura-2, use ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.
-
Analysis: The magnitude of the increase in fluorescence upon the addition of extracellular Ca2+ represents SOCE. Compare the SOCE in YM-58483-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.
Whole-Cell Patch Clamp for CRAC Current Inhibition
This protocol details the electrophysiological measurement of CRAC channel currents (ICRAC) and their inhibition by YM-58483 (BTP2).
Objective: To measure the direct inhibition of CRAC channel currents by YM-58483 (BTP2).
Materials:
-
Cells expressing CRAC channels (e.g., RBL-1 cells, HEK293 cells overexpressing STIM1 and Orai1)
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
Intracellular (pipette) solution for passive store depletion (e.g., containing in mM: 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES; pH 7.2)
-
YM-58483 (BTP2)
Procedure:
-
Cell Plating: Plate cells on coverslips at a suitable density for patch clamp experiments.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Establish a giga-ohm seal between the patch pipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) at regular intervals (e.g., every 2 seconds) to elicit and monitor the development of the inwardly rectifying CRAC current as BAPTA from the pipette solution diffuses into the cell and depletes the internal stores.
-
Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of YM-58483 (BTP2).
-
Data Acquisition: Continuously record the current during the application of the inhibitor to observe the kinetics of inhibition.
-
Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after the application of YM-58483 to quantify the percentage of inhibition.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action of YM-58483 (BTP2) and the experimental procedures, the following diagrams have been generated using the DOT language.
CRAC Channel Signaling Pathway and Point of Inhibition
This diagram illustrates the canonical CRAC channel signaling pathway leading to T-cell activation and the inhibitory action of YM-58483.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rupress.org [rupress.org]
- 7. biorxiv.org [biorxiv.org]
A Head-to-Head Showdown: BTP2 and Other SOCE Inhibitors in the Researcher's Toolkit
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling, the precise modulation of store-operated calcium entry (SOCE) is a critical experimental need. This guide provides a comprehensive, data-driven comparison of BTP2 (YM-58483), a widely used SOCE inhibitor, against other key players in the field, including Synta66, GSK-7975A, Pyr6, and ML-9. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, this document aims to empower researchers to make informed decisions for their specific experimental contexts.
Store-operated calcium entry is a fundamental mechanism for calcium signaling in a multitude of cellular processes, ranging from immune responses to cell proliferation.[1] The primary mediators of SOCE are the calcium release-activated calcium (CRAC) channels, which are formed by ORAI and STIM proteins.[1] The therapeutic potential of targeting this pathway in various diseases, including autoimmune disorders and cancer, has led to the development of a diverse array of small molecule inhibitors. This guide will dissect the key characteristics of BTP2 in comparison to its alternatives, focusing on their potency, mechanisms of action, and potential off-target effects.
Quantitative Comparison of SOCE Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a pharmacological agent. The following tables summarize the reported IC50 values for BTP2 and other SOCE inhibitors across different cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including the cell type, the method of SOCE activation, and the duration of inhibitor incubation.
Table 1: IC50 Values of SOCE Inhibitors in HEK293 Cells
| Inhibitor | IC50 (nM) in HEK293 Cells | Reference |
| BTP2 (Pyr2) | 990 | [2] |
| Synta-66 | 209 | [2] |
| GSK-7975A | 638 | [2] |
| Pyr3 | 335 | [2] |
| GSK-5503A | 200 | [2] |
| 7-azaindole 14d | 132 | [2] |
Table 2: IC50 Values of SOCE Inhibitors in Jurkat T-Cells
| Inhibitor | IC50 (nM) in Jurkat T-Cells | Reference |
| BTP2 (YM-58483) | 10 - 100 (incubation time dependent) | [2][3] |
| BTP2 (YM-58483) | 10 | [1][4] |
| BTP2 (YM-58483) | 20 (anti-CD3 induced) | [3] |
| Synta-66 | ~1000 | [2] |
| GSK-7975A | 500 | [2] |
| 7-azaindole 14d | 150 | [2] |
Table 3: IC50 Values of SOCE Inhibitors in Other Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| BTP2 (Pyr2) | RBL-2H3 | 590 | [2] |
| Pyr3 | RBL-2H3 | 540 | [2] |
| Synta-66 | RBL | 1400 | [2] |
| Synta-66 | RBL-1 | 3000 | [2] |
| GSK-7975A | RBL-2H3 | 800 | [2] |
| BTP2 (YM-58483) | RBL-2H3 (histamine release) | 460 | [1] |
| BTP2 (YM-58483) | RBL-2H3 (leukotriene production) | 310 | [1] |
| BTP2 (YM-58483) | Human Peripheral Blood Cells (IL-5 production) | 125 | [1] |
| BTP2 (YM-58483) | Human Peripheral Blood Cells (IL-13 production) | 148 | [1] |
| ML-9 | - | ~10,000 | [5] |
Mechanisms of Action and Points of Inhibition
Understanding how these inhibitors interact with the SOCE machinery is crucial for interpreting experimental results. The following diagram illustrates the canonical SOCE signaling pathway and the proposed points of action for BTP2 and its counterparts.
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the points of inhibition for various small molecule inhibitors.
-
BTP2 (YM-58483): This pyrazole derivative is a potent inhibitor of SOCE.[2] While its precise binding site is not fully elucidated, it is believed to act on the ORAI1 channel, inhibiting its function.[2] It is important to note that BTP2 has been reported to have off-target effects, including the inhibition of TRPC3 and TRPC5 channels and the activation of TRPM4 channels.[5]
-
Synta66: This compound acts as a direct pore blocker of the ORAI1 channel.[2] Its mechanism is well-defined, making it a valuable tool for studies requiring high selectivity for ORAI1.
-
GSK-7975A: This inhibitor functions as an allosteric blocker of the ORAI pore.[6] It does not interfere with the interaction between STIM1 and ORAI1, suggesting it binds to a site on the ORAI channel that is distinct from the STIM1 binding region.[6]
-
Pyr6: This pyrazole compound is a potent SOCE inhibitor that shows a higher selectivity for ORAI1-mediated SOCE over TRPC3-mediated calcium entry.[7]
-
ML-9: Originally identified as a myosin light chain kinase (MLCK) inhibitor, ML-9 has been shown to inhibit SOCE by preventing the translocation of STIM1 to the plasma membrane.[5]
Experimental Protocols
A standardized and reproducible experimental protocol is paramount for the accurate assessment of SOCE inhibition. The following section details a common method for measuring SOCE using the fluorescent calcium indicator Fura-2.
Protocol: Measurement of Store-Operated Calcium Entry (SOCE) Inhibition using Fura-2
Objective: To quantify the inhibitory effect of a compound (e.g., BTP2) on thapsigargin-induced SOCE.
Materials:
-
Adherent cells (e.g., HEK293 or Jurkat T-cells) cultured on glass coverslips or in a 96-well plate.
-
Fura-2 AM (cell-permeant form).
-
Pluronic F-127.
-
Anhydrous DMSO.
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
Ca2+-free HBSS (supplemented with 1 mM EGTA).
-
Thapsigargin (SERCA inhibitor).
-
Test inhibitor (e.g., BTP2) dissolved in DMSO.
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells and allow them to adhere overnight.
-
Prepare a Fura-2 AM loading solution in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Allow for complete de-esterification of the dye by incubating for an additional 30 minutes in HBSS.
-
-
SOCE Measurement and Inhibition:
-
Mount the coverslip in a perfusion chamber on the microscope or place the 96-well plate in the plate reader.
-
Establish a baseline fluorescence ratio by perfusing the cells with Ca2+-free HBSS.
-
For the inhibitor-treated group, pre-incubate the cells with the desired concentration of the test inhibitor in Ca2+-free HBSS for a specified time. The control group should be treated with the vehicle (DMSO).
-
Induce store depletion by adding thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS. This will cause a transient increase in cytosolic Ca2+ as it is released from the endoplasmic reticulum.
-
Once the intracellular Ca2+ levels have returned to a stable baseline, reintroduce extracellular calcium by adding Ca2+-containing HBSS.
-
Record the subsequent increase in the F340/F380 ratio, which represents SOCE.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio upon the re-addition of extracellular calcium.
-
The magnitude of SOCE can be quantified as the peak increase in the ratio or the area under the curve.
-
Determine the percentage of inhibition by comparing the SOCE response in the inhibitor-treated group to the control group.
-
Generate a dose-response curve by testing a range of inhibitor concentrations to calculate the IC50 value.
-
Caption: A typical experimental workflow for assessing the inhibition of store-operated calcium entry (SOCE).
Conclusion and Recommendations
The choice of a SOCE inhibitor is highly dependent on the specific research question and the experimental system.
-
BTP2 remains a potent and widely utilized SOCE inhibitor, particularly in studies of immune cell function.[2] However, its known off-target effects on TRP channels necessitate careful consideration and the inclusion of appropriate controls.[5]
-
For studies demanding high selectivity for the ORAI1 channel and a well-defined mechanism of action, Synta66 is an excellent choice due to its direct pore-blocking activity.[2]
-
GSK-7975A offers a valuable alternative as an allosteric inhibitor that does not disrupt the STIM1-ORAI1 interaction, providing a different mode of pharmacological intervention.[6]
-
Pyr6 presents a more selective option for targeting ORAI1-mediated SOCE over certain TRPC channels.[7]
-
ML-9 provides a unique mechanism of action by targeting the upstream event of STIM1 translocation, which can be useful for dissecting the initial steps of SOCE activation.[5]
Ultimately, a thorough understanding of the pharmacological properties of each inhibitor, combined with rigorous experimental design, will enable researchers to effectively probe the intricate roles of store-operated calcium entry in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Small Molecule Inhibitors for CRAC Channel Research
For Researchers, Scientists, and Drug Development Professionals
The Calcium Release-Activated Calcium (CRAC) channel is a pivotal component of store-operated calcium entry (SOCE), a fundamental signaling process in numerous cell types. Its critical role in immune responses, proliferation, and other cellular functions has made it a prime target for therapeutic intervention and a subject of intense academic research. While several small molecule inhibitors have been developed to probe CRAC channel function, a clear, comparative understanding of their performance is essential for selecting the appropriate tool for specific research needs. This guide provides an objective comparison of key alternative small molecule inhibitors for CRAC channel research, supported by experimental data and detailed protocols.
Comparative Analysis of CRAC Channel Inhibitors
The selection of a CRAC channel inhibitor is often dictated by its potency, selectivity, and mechanism of action. The following table summarizes the quantitative data for several widely used small molecule inhibitors, providing a direct comparison to aid in experimental design.
| Inhibitor | Target(s) | IC50 | Cell Type | Key Characteristics & Off-Target Effects |
| BTP2 (YM-58483) | ORAI1, ORAI2, TRPC channels | ~10-100 nM | Jurkat T cells, RBL cells | Potent inhibitor of SOCE. Also inhibits TRPC3 and TRPC5 channels. May have variable efficacy across different cell types.[1][2] |
| GSK-7975A | ORAI1, ORAI3 | ~4 µM | HEK293 cells | Acts downstream of STIM1-ORAI1 interaction, potentially as an allosteric modulator of the Orai pore.[1][2] Shows some inhibition of CaV1.2 channels at higher concentrations.[3] |
| RO2959 | ORAI1 > ORAI2, ORAI3 | ~25 nM (SOCE), 400 nM (ICRAC) | CHO cells (Orai1/Stim1), RBL-2H3 cells | Potent and selective inhibitor of ORAI1-mediated SOCE.[1][4] |
| Synta66 | ORAI1 | ~1.4 µM | RBL cells | Selective for ORAI1; has been shown to potentiate ORAI2-mediated currents. Does not affect STIM1 clustering.[1] |
| Pyr6 | CRAC channels | ~0.49 µM | RBL cells | Selective SOCE inhibitor, displaying higher potency for CRAC channels over TRPC3.[4] |
CRAC Channel Signaling Pathway
The activation of CRAC channels is a well-orchestrated process initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This diagram illustrates the key steps in the canonical CRAC channel signaling pathway.
Caption: A diagram illustrating the CRAC channel activation cascade.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical experimental workflow for characterizing the efficacy and potency of small molecule inhibitors of CRAC channels using two common techniques: electrophysiology and calcium imaging.
Caption: A flowchart of the experimental process for inhibitor testing.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Measuring ICRAC
This protocol is adapted for recording CRAC currents (ICRAC) in a mammalian cell line (e.g., RBL or HEK293 cells) to assess inhibitor activity.
A. Solutions and Reagents:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). To induce store depletion, include 20 µM IP₃ in the pipette solution.
-
Inhibitor Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
B. Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
C. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.
-
Allow the internal solution containing IP₃ to dialyze into the cell for 5-10 minutes to passively deplete ER calcium stores and activate ICRAC.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 5 seconds to elicit and monitor the development of the inwardly rectifying ICRAC.
-
Once a stable ICRAC is established, perfuse the chamber with the external solution containing the desired concentration of the inhibitor.
-
Record the current until a new steady-state is reached to determine the extent of inhibition.
-
To construct a dose-response curve, repeat the procedure with different inhibitor concentrations on separate cells.
D. Data Analysis:
-
Measure the peak inward current amplitude at a negative potential (e.g., -80 mV) before and after inhibitor application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC₅₀.
Fluorescence-Based Calcium Imaging for SOCE Inhibition
This protocol describes a ratiometric calcium imaging experiment using Fura-2 AM to measure SOCE in a population of cells and assess the potency of inhibitors.
A. Solutions and Reagents:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Free Buffer: HBSS with 20 mM HEPES and 1 mM EGTA, pH 7.4.
-
Calcium-Containing Buffer: HBSS with 20 mM HEPES and 2 mM CaCl₂, pH 7.4.
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution: 20% (w/v) in DMSO.
-
Thapsigargin (TG) Stock Solution: 1 mM in DMSO.
-
Inhibitor Stock Solution: 10-100 mM in DMSO.
B. Cell Preparation and Dye Loading:
-
Seed cells onto 96-well black-walled, clear-bottom plates and grow to confluency.
-
Prepare the Fura-2 loading solution by diluting Fura-2 AM stock to a final concentration of 2-5 µM in Loading Buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion.
-
Wash the cells once with Loading Buffer.
-
Incubate the cells with the Fura-2 loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Loading Buffer to remove extracellular dye and allow for de-esterification for at least 15 minutes.
C. Imaging Procedure:
-
Place the 96-well plate into a fluorescence plate reader or on an inverted microscope equipped for ratiometric imaging.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Begin recording the baseline fluorescence ratio (F340/F380) in Calcium-Free Buffer.
-
For inhibitor testing, add the desired concentrations of the inhibitor to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
To deplete intracellular calcium stores, add thapsigargin (final concentration 1-2 µM) to the wells while continuing to record in Calcium-Free Buffer. A transient increase in the F340/F380 ratio, representing calcium release from the ER, should be observed.
-
Once the fluorescence ratio returns to a stable baseline, initiate SOCE by adding the Calcium-Containing Buffer.
-
Continue recording to measure the sustained increase in the F340/F380 ratio, which represents SOCE.
D. Data Analysis:
-
Quantify the magnitude of SOCE by subtracting the baseline fluorescence ratio (before calcium addition) from the peak ratio achieved after calcium addition.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO).
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀.
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of YM-58790 Free Base: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of YM-58790 free base, a research-grade calcium channel blocker. Adherence to these protocols is critical to ensure personnel safety and environmental protection, given the compound's hazardous properties.
Summary of Key Data
Properly understanding the chemical and toxicological properties of this compound is the first step in its safe management. The following table summarizes available data. It is important to note that specific quantitative toxicity values (LD50, EC50/LC50) are not publicly available in the reviewed safety data sheets.
| Parameter | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 170069-77-5 | N/A |
| Molecular Formula | C25H27N3O3S | N/A |
| Molecular Weight | 449.57 g/mol | N/A |
| Physical State | Solid | N/A |
| Hazard Statements | Harmful if swallowed. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Very toxic to aquatic life with long lasting effects. | |
| Acute Oral Toxicity (LD50) | No data available | N/A |
| Acute Dermal Toxicity | Toxic in contact with skin. | |
| Aquatic Toxicity (EC50/LC50) | Very toxic to aquatic life with long lasting effects. | |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2) under fire conditions.[1] | [1] |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step procedures must be followed for the disposal of this compound. These protocols are designed to minimize risk to laboratory personnel and the environment.
1. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.
2. Waste Collection and Segregation
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated pipette tips, gloves) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
3. Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid dust generation and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material, and then place the absorbent material into the hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
4. Disposal Pathway
-
DO NOT dispose of this compound down the drain or in regular trash. Its high aquatic toxicity poses a significant environmental threat.
-
Contact Environmental Health and Safety (EHS): All waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.
Workflow for Proper Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
